Estramustine Phosphate
描述
A nitrogen mustard linked to estradiol, usually as phosphate; used to treat prostatic neoplasms; also has radiation protective properties.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and is indicated for carcinoma and has 6 investigational indications.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOJJHRTBFFOF-RBRWEJTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048667 | |
| Record name | Estramustine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-15-0 | |
| Record name | Estramustine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estramustine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estramustine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRAMUSTINE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estramustine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRAMUSTINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Estramustine Phosphate, a unique chemotherapeutic agent used in the management of prostate cancer.
Chemical Properties
This compound is a synthetic molecule that strategically combines an estrogen (estradiol) with a nitrogen mustard derivative.[1][2] The addition of a phosphate group renders the molecule water-soluble, facilitating its administration.[1][3] It is commercially available as the disodium salt monohydrate.[1]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | [4] |
| Molecular Formula | C₂₃H₃₂Cl₂NO₆P (this compound) C₂₃H₃₀Cl₂NNa₂O₆P·H₂O (Disodium Salt Monohydrate) | [1][5] |
| Molecular Weight | 520.38 g/mol (this compound) 582.4 g/mol (Disodium Salt Monohydrate) | [2][5] |
| Appearance | Off-white powder | [1] |
| Solubility | Readily soluble in water | [1] |
| CAS Number | 52205-73-9 (Sodium Salt) | [4] |
| Bioavailability | 44–75% | [4][6] |
| Time to Peak Plasma | 2-4 hours for the active metabolite, estromustine | [6][7] |
| Metabolism | Rapidly dephosphorylated during absorption; metabolized in the liver via oxidation and hydrolysis. | [1][3][6] |
| Key Metabolites | Estramustine, estromustine, estradiol, and estrone | [1][2] |
| Elimination Half-Life | 10–14 hours (Estromustine) | [4] |
| Excretion | Primarily in feces | [6][7] |
Chemical Structure
This compound is a complex molecule designed for targeted drug delivery. Its structure consists of four key components:
-
Estradiol Core : A steroid hormone that serves as a carrier to target cells expressing estrogen receptors, such as those in the prostate.[3]
-
Nornitrogen Mustard Moiety : A cytotoxic alkylating agent, specifically a bis(2-chloroethyl)carbamate group.[8]
-
Carbamate Linker : A stable bridge connecting the estradiol core at the C3 position to the nornitrogen mustard group.[1][3]
-
Phosphate Group : Esterified at the C17β position of the estradiol core, this group enhances the molecule's water solubility for oral or intravenous administration.[1][3]
Mechanism of Action
This compound exhibits a dual mode of action, functioning as both a hormonal agent and a cytotoxic drug.[3][9]
Hormonal Action : The metabolites of this compound, particularly estradiol and estrone, exert estrogenic effects.[9] This leads to antigonadotropic activity, resulting in reduced testosterone levels, which can inhibit the growth of hormone-sensitive prostate cancer cells.[9][10]
Cytotoxic Action : The primary antineoplastic effect is not due to DNA alkylation as initially intended, but rather from its activity as a potent antimicrotubule agent.[7] Following oral administration, this compound is rapidly dephosphorylated to its active metabolite, estramustine, which is then oxidized to estromustine.[1][3] Both estramustine and estromustine bind to tubulin and microtubule-associated proteins (MAPs), such as MAP-1 and MAP-2.[6][7][11] This binding disrupts the dynamic assembly and disassembly of microtubules, leading to depolymerization, mitotic arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[4][6][7]
Experimental Protocols
Detailed proprietary synthesis protocols are not publicly available. However, the general chemical strategy and analytical methodologies for pharmacokinetic studies are described in the literature.
General Synthesis Strategy
The synthesis of estramustine, the core of the molecule, involves a multi-step process. A key reaction is the treatment of the amine (ClCH₂CH₂)₂NH with phosgene to create the acid chloride of normustine.[12] This reactive intermediate is then reacted with the phenolic hydroxyl group at the C3 position of estradiol in the presence of a base to form the carbamate ester linkage, yielding estramustine.[12] Subsequent phosphorylation at the C17β position would yield this compound.
Analytical Methodology for Pharmacokinetic Analysis
To quantify this compound and its primary metabolites in plasma, a combination of solid-phase extraction and chromatographic techniques is employed.
Protocol Outline:
-
Sample Preparation :
-
Plasma samples are collected from subjects post-administration.
-
For this compound analysis, proteins are precipitated, followed by a C18 solid-phase extraction (SPE) for purification.[13]
-
For metabolite analysis (estromustine, estramustine, estrone, estradiol), samples undergo purification via C18 SPE followed by a liquid-liquid extraction.[13]
-
-
Derivatization (for Metabolites) :
-
The purified metabolites are derivatized through silanization to increase their volatility and thermal stability for gas chromatography analysis.[13]
-
-
Chromatographic Quantification :
-
This compound : Analyzed using liquid chromatography (LC).[13]
-
Metabolites : Estramustine and estromustine are quantified by gas chromatography with nitrogen-phosphorus detection (GC-NPD). Estradiol and estrone are quantified using gas chromatography with selected ion monitoring (GC-SIM) for enhanced sensitivity.[13]
-
-
Validation : The analytical methods are validated for linearity, selectivity, precision, accuracy, and limits of quantitation and detection.[13]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Emcyt (Estramustine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. mims.com [mims.com]
- 7. Oncology [pharmacology2000.com]
- 8. Estramustine | C23H31Cl2NO3 | CID 259331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 11. Estramustine sodium phosphate | 52205-73-9 [chemicalbook.com]
- 12. Estramustine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Estramustine Phosphate on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estramustine Phosphate (EMP), a unique conjugate of estradiol and a nitrogen mustard, has a well-established role in the treatment of hormone-refractory prostate cancer. Its cytotoxic effects are primarily attributed to its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanisms by which estramustine, the active metabolite of EMP, disrupts microtubule structure and function. We delve into its binding characteristics with tubulin and microtubule-associated proteins (MAPs), its profound impact on microtubule dynamics, and the downstream signaling cascades that culminate in mitotic arrest and apoptosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.
Introduction: The Dual-Action Nature of this compound
This compound is a prodrug that is rapidly dephosphorylated in the body to its active form, estramustine (EM).[1][2][3][4][5] Initially conceived to selectively target estrogen receptor-positive prostate cancer cells with a cytotoxic payload, its primary mechanism of antineoplastic activity has been identified as the disruption of microtubule function.[5] This action is independent of its hormonal properties and is mediated by the intact estramustine molecule.[5] Unlike classical alkylating agents, the carbamate-ester bond in estramustine is crucial for its anti-microtubule effects.[5] This guide will focus on the direct interaction of estramustine with the microtubule network.
Interaction with Microtubule Components
Estramustine exerts its effects on microtubules through direct binding to both tubulin subunits and microtubule-associated proteins (MAPs), albeit with differing affinities and consequences.
Binding to Tubulin
Estramustine binds directly to tubulin dimers, the fundamental building blocks of microtubules.[4][6] Photoaffinity labeling studies have demonstrated that estramustine covalently binds to both α- and β-tubulin subunits.[7][8] The binding site for estramustine on tubulin is distinct from those of other well-characterized microtubule inhibitors such as colchicine and vinblastine.[2][3][7][8][9] However, there is evidence of a potential partial overlap with the paclitaxel binding site.[7][8]
The binding affinity of estramustine for tubulin is considered weak to moderate.
Table 1: Binding Affinity of Estramustine for Tubulin
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | ~30 µM | Fluorescence Quenching | [1][2][3][4][9] |
| Dissociation Constant (Kd) | 23 ± 5 µM | Equilibrium Dialysis | [7][8] |
Interaction with Microtubule-Associated Proteins (MAPs)
Early research suggested that this compound's primary target might be MAPs.[10][11] Studies have shown that EMP can bind to MAP-2 and tau, specifically within their tubulin-binding domains.[9] This interaction is thought to be dependent on the phosphate group of EMP.[9] Furthermore, estramustine has been shown to bind to a MAP-1-like protein in human prostatic tumor cells, leading to its removal from microtubules.[12] However, other studies have found no significant effect of estramustine on the binding of MAPs to taxol-stabilized microtubules, suggesting that its primary cytotoxic effect is mediated through direct interaction with tubulin.[4][6][13]
Effects on Microtubule Dynamics
The interaction of estramustine with tubulin leads to a significant alteration of microtubule dynamics, a critical process for various cellular functions, most notably mitosis. The effects are concentration-dependent, with lower concentrations causing stabilization and higher concentrations leading to depolymerization.
Kinetic Stabilization at Low Concentrations
At concentrations near its half-maximal inhibitory concentration (IC50) for cell proliferation, estramustine strongly suppresses the dynamic instability of microtubules.[3][14][15] This kinetic stabilization is characterized by a reduction in both the growing and shortening rates of microtubules and a significant increase in the time they spend in a paused state.[1][3][9][14][15]
Table 2: Effect of Estramustine on Microtubule Dynamics in MCF-7 Cells
| Parameter | Control | 2 µmol/L Estramustine | 5 µmol/L Estramustine | Source |
| Growth Rate (µm/min) | 10.8 ± 2.1 | 7.9 ± 1.8 | 6.1 ± 1.5 | [14] |
| Shortening Rate (µm/min) | 16.2 ± 3.5 | 11.4 ± 2.9 | 8.3 ± 2.1 | [14] |
| Time in Pause State (%) | 35 ± 8 | 58 ± 11 | 76 ± 9 | [14] |
This stabilization of microtubules is further evidenced by an increase in tubulin acetylation, a post-translational modification associated with stable microtubules.[3][14][15]
Depolymerization at High Concentrations
At higher concentrations (typically 5 times the IC50 or greater), estramustine induces significant depolymerization of microtubules in cells.[3][14][15] This effect is observed in both interphase and mitotic cells and is a key contributor to its cytotoxic activity.[4][6]
Table 3: Effect of Estramustine on Microtubule Polymer Mass in MCF-7 Cells
| Estramustine Concentration | Decrease in Polymer Mass (%) | Source |
| 10 µmol/L | 15 | [14] |
| 25 µmol/L | 29 | [14] |
Cellular Consequences of Microtubule Disruption
The perturbation of microtubule dynamics by estramustine triggers a cascade of cellular events, ultimately leading to cell death.
Mitotic Arrest and Spindle Abnormalities
The kinetic stabilization of spindle microtubules by estramustine interferes with their proper attachment to kinetochores, the protein structures on chromosomes where spindle fibers attach.[3][14][15] This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures accurate chromosome segregation.[3][14][15] The activation of the SAC leads to a prolonged mitotic arrest.[3][4][6][14][15] A hallmark of estramustine treatment is the formation of abnormal mitotic spindles, often characterized by multipolar spindles.[3][14][15]
Activation of Apoptotic Pathways
The sustained mitotic arrest induced by estramustine ultimately triggers programmed cell death, or apoptosis.[3][14][15] The activation of the SAC leads to the upregulation of checkpoint proteins like BubR1.[14] This prolonged checkpoint activation is a key signal for the initiation of the apoptotic cascade. Microtubule disruption can also lead to the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of anti-apoptotic proteins like Bcl-2, further promoting apoptosis.
Signaling Pathways and Experimental Workflows
Figure 1: Signaling pathway of Estramustine's action on microtubules.
Figure 2: Experimental workflow for elucidating Estramustine's mechanism.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Estramustine stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Prepare serial dilutions of estramustine in G-PEM buffer.
-
Add 10 µL of the estramustine dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Analyze the data by plotting absorbance versus time. The rate of polymerization and the final polymer mass can be calculated to determine the inhibitory or enhancing effects of estramustine.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells following drug treatment.
Materials:
-
Cultured cells (e.g., MCF-7, DU-145) grown on coverslips
-
Estramustine
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cultured cells with various concentrations of estramustine or vehicle for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cultured cells treated with estramustine
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after estramustine treatment.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound's mechanism of action on microtubules is multifaceted, involving direct binding to tubulin and, to a lesser extent, MAPs. Its concentration-dependent effects on microtubule dynamics, ranging from kinetic stabilization to depolymerization, are central to its cytotoxic and antimitotic properties. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged G2/M arrest and subsequent apoptosis. A thorough understanding of these intricate molecular interactions and cellular consequences is paramount for the rational design of novel microtubule-targeting agents and the optimization of combination therapies in oncology. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the complex interplay between estramustine and the microtubule cytoskeleton.
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BubR1 recruitment to the kinetochore via Bub1 enhances spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of this compound with microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Protocols [moorescancercenter.ucsd.edu]
- 14. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Estramustine Phosphate Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estramustine phosphate (EMP), a cornerstone in the management of advanced prostate cancer, exerts its therapeutic effects through a complex interplay of its metabolites. This technical guide provides a comprehensive overview of the metabolic fate of EMP and the distinct biological activities of its key metabolites: estramustine, estromustine, estradiol, and estrone. The primary cytotoxic mechanism involves the disruption of microtubule dynamics by estramustine and estromustine, leading to mitotic arrest and apoptosis in cancer cells. Concurrently, the estrogenic metabolites, estradiol and estrone, contribute to the hormonal effects of the therapy. This document details the quantitative biological activities of these metabolites, provides in-depth experimental protocols for their characterization, and visualizes the key metabolic and signaling pathways.
Introduction
This compound is a unique chemotherapeutic agent that combines a nitrogen mustard moiety with an estradiol steroid backbone. Initially designed to selectively target estrogen receptor-positive prostate cancer cells, its primary mechanism of action was later discovered to be independent of its alkylating properties and instead reliant on its potent anti-mitotic effects.[1] Following oral administration, EMP is rapidly dephosphorylated to its active metabolites, which are responsible for its clinical efficacy. Understanding the individual contributions and biological activities of these metabolites is crucial for optimizing therapeutic strategies and developing novel anti-cancer agents.
Metabolism of this compound
This compound undergoes extensive metabolism to produce several biologically active compounds. The initial and most critical step is the dephosphorylation of EMP to estramustine. Subsequently, estramustine is oxidized to estromustine, and both can be hydrolyzed to release estradiol and estrone, respectively.
Biological Activity of Metabolites
The therapeutic effects of this compound are a composite of the activities of its metabolites. The cytotoxic effects are primarily attributed to estramustine and estromustine, while the hormonal effects are mediated by estradiol and estrone.
Cytotoxic Activity: Microtubule Disruption
The principal mechanism of the anticancer action of estramustine and its metabolite estromustine is the disruption of microtubule function. Unlike other microtubule-targeting agents like taxanes or vinca alkaloids, estramustine binds to a unique site on β-tubulin. This interaction inhibits microtubule polymerization and leads to the depolymerization of existing microtubules, resulting in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[2][3]
Hormonal Activity: Androgen Receptor Antagonism
The metabolites of this compound, including estramustine, estromustine, estrone, and β-estradiol, have been shown to act as antagonists of the androgen receptor (AR).[4] This antagonistic activity contributes to the overall therapeutic effect, particularly in hormone-sensitive prostate cancer, by inhibiting androgen-mediated signaling pathways that drive tumor growth.[4]
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound and its metabolites.
Table 1: Binding Affinities and Inhibitory Concentrations
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| Estramustine | Tubulin | Kd | ~30 µM | Purified tubulin | [2] |
| This compound | Microtubules (MAP-containing) | IC50 | ~100 µM | In vitro polymerization | [2] |
| Estramustine | Androgen Receptor (mutated) | EC50 | 3.13 µM | LNCaP cells | [4] |
| Estromustine | Androgen Receptor (mutated) | EC50 | 2.61 µM | LNCaP cells | [4] |
| Estrone | Androgen Receptor (mutated) | EC50 | 0.80 µM | LNCaP cells | [4] |
| β-Estradiol | Androgen Receptor (mutated) | EC50 | 0.52 µM | LNCaP cells | [4] |
Table 2: Cytotoxic Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Comments | Reference |
| Estramustine | LNCaP | IC50 | 10.97 µM | Inhibition of PSA expression | [4] |
| Estramustine | DU-145 | - | More sensitive than PC-3 | Qualitative observation | [3] |
| Estramustine | LNCaP | - | Sensitive to growth inhibition | Qualitative observation | [5] |
Note: Specific IC50 values for the cytotoxicity of individual metabolites in various prostate cancer cell lines are not consistently reported in the literature, highlighting an area for further research.
Signaling Pathways
Estramustine and its metabolites trigger apoptosis through a cascade of signaling events initiated by microtubule disruption. One identified pathway involves the downregulation of microRNA-31 (miR-31) in PC3 prostate cancer cells, which subsequently leads to apoptosis.[6] While the complete signaling network is still under investigation, the induction of mitotic arrest is a key upstream event.
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidimetric Method)
This protocol is designed to assess the effect of estramustine and its metabolites on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (Estramustine, Estromustine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add 10 µL of the test compound at various concentrations (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with estramustine metabolites.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, LNCaP, PC-3)
-
Cell culture medium and supplements
-
Test compounds (Estramustine, Estromustine, etc.)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Conclusion
The biological activity of this compound is a result of the combined actions of its metabolites. The cytotoxic effects, driven by the microtubule-disrupting properties of estramustine and estromustine, are central to its efficacy in treating advanced prostate cancer. The hormonal effects of estradiol and estrone further contribute to the therapeutic outcome. This guide provides a foundational understanding of these metabolites, their mechanisms of action, and methods for their study, which is essential for the continued development of effective cancer therapies. Further research is warranted to fully elucidate the intricate signaling pathways and to establish a more comprehensive quantitative profile of the cytotoxic activities of the individual metabolites across a broader range of cancer cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Estramustine-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen antagonistic effect of this compound (EMP) metabolites on wild-type and mutated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibiting effect of estramustine on two prostatic carcinoma cell lines, LNCaP and LNCaP-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Estramustine-Binding Protein (EMBP) in Cellular Drug Uptake: A Technical Guide
Affiliation: Google Research
Abstract
Estramustine Phosphate (EMP), a chemotherapeutic agent utilized in the management of advanced prostate cancer, relies on a specific intracellular accumulation mechanism for its cytotoxic efficacy. Central to this process is the Estramustine-Binding Protein (EMBP), a key factor in the uptake and retention of estramustine and its active metabolites within target tumor cells. This technical guide provides an in-depth examination of the role of EMBP in drug uptake, consolidating current research for scientists, researchers, and professionals in drug development. This document details the identity of EMBP as Prostate Secretory Protein of 94 amino acids (PSP94), its structural characteristics, and the proposed mechanisms of drug transport. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying EMBP-mediated uptake, and visual representations of the associated cellular processes and logical pathways.
Introduction
This compound (Estracyt®) is a unique cytotoxic agent that combines a derivative of 17β-estradiol with a nornitrogen mustard carbamate. Its efficacy, particularly in hormone-refractory prostate cancer, is not solely dependent on its alkylating or hormonal properties but is significantly enhanced by its selective accumulation in cancer cells. This selective uptake is largely attributed to the Estramustine-Binding Protein (EMBP)[1][2][3].
Early research identified EMBP as a key determinant for concentrating the active metabolites of EMP, estramustine (EaM) and estromustine (EoM), within tumor tissue[1][4]. The presence and concentration of EMBP in malignant tissues, such as prostate cancer and glioma, correlate with higher intracellular drug levels, suggesting a targeted delivery mechanism[2][3][5].
More recent studies have identified EMBP as the Prostate Secretory Protein of 94 amino acids (PSP94) , also known as β-microseminoprotein[1][6]. PSP94 is one of the most abundant secretory proteins from the prostate gland[1][6]. Interestingly, its expression is often found to decrease as prostate cancer progresses, which suggests a complex role in both tumor biology and drug response[1].
This guide will synthesize the available data on EMBP/PSP94, focusing on its structural biology, its role in estramustine uptake, the downstream cellular consequences of this uptake, and the experimental methodologies used to investigate these phenomena.
EMBP/PSP94: Structure and Function
EMBP, now largely understood to be PSP94, is a small, non-glycosylated polypeptide composed of 94 amino acids, with a molecular mass of approximately 10.7 kDa[6]. The protein is encoded by the MSMB (Microseminoprotein Beta) gene[1][7].
The crystal structure of human PSP94 reveals that it forms a homodimer, with two monomers associating in an antiparallel fashion[1][7]. This dimerization is a key feature of its structure. While PSP94 has been implicated in various biological functions, including tumor suppression and immune modulation, its specific interaction with estramustine is of primary interest in the context of chemotherapy[1][2]. The binding of estramustine to EMBP is of high affinity, with a dissociation constant (Kd) reported to be in the nanomolar range[8].
Quantitative Data on EMBP Expression and Estramustine Binding
The following tables summarize the quantitative data extracted from various studies, providing a comparative overview of EMBP/PSP94 expression, binding affinities, and metabolite concentrations.
Table 1: Binding Affinity of Estramustine for EMBP
| Parameter | Value | Tissue/Cell Type | Reference |
| Dissociation Constant (Kd) | ~30 nM | Astrocytoma | [8] |
Table 2: Concentration of Estramustine Metabolites in Patients
| Metabolite | Mean Concentration in Serum (ng/mL) | Mean Concentration in Prostate Tumor (ng/g) | Mean Tumor-to-Serum Ratio | Reference |
| Estromustine (EoM) | 56.3 | 38.4 | 0.76 | [3] |
| Estramustine (EaM) | 3.5 | 60.3 | 16.1 | [3] |
| Estromustine (EoM) | 63.8 - 162.8 | 64.8 - 1209 | ~5 | [2][4] |
| Estramustine (EaM) | 8.3 - 51.4 | 73.9 - 563.4 | ~13 | [2][4] |
Table 3: EMBP/PSP94 Expression in Prostatic Tissues
| Tissue Type | EMBP Concentration (ng/g tissue) | Correlation/Note | Reference |
| T2 Prostate Tumors | 40.7 | Levels were lower than in T3 tumors. | [2][4] |
| T3 Prostate Tumors | 54.1 | Levels were higher than in T2 tumors. | [2][4] |
| Androgen-Responsive Tumors | High | Expression decreased upon castration. | [1] |
| Androgen-Independent Tumors | Low to Nondetectable | [1] |
Table 4: Cytotoxicity of Estramustine in Prostate Cancer Cell Lines
| Cell Line | Condition | IC50 Value | Reference |
| DU 145 | Parental | More sensitive than PC-3 | [9] |
| PC-3 | Parental | Less sensitive than DU 145 | [9] |
| DU 145 | Estramustine-Resistant (E4) | Higher resistance compared to parental | [10] |
Mechanism of Estramustine Uptake
The precise mechanism by which EMBP/PSP94 facilitates the uptake of estramustine is not yet fully elucidated. However, the available evidence suggests a multi-step process that likely involves binding to a cell-surface receptor, followed by internalization. While PSP94 itself is a secretory protein, it is proposed to bind to a yet-to-be-definitively-identified cell surface receptor to mediate its effects and potentially the uptake of associated ligands[11].
The process can be conceptually broken down as follows:
-
Extracellular Binding: Secreted EMBP/PSP94 may bind to estramustine in the extracellular milieu.
-
Receptor Interaction: The EMBP-estramustine complex is hypothesized to interact with a specific cell-surface receptor.
-
Internalization: Following receptor binding, the complex is internalized, likely via an endocytic pathway. Autoradiographic studies using ³H-estramustine have shown accumulation within the prostatic epithelium, followed by secretion into the lumen, a process that may involve EMBP[12].
-
Intracellular Accumulation: Once inside the cell, estramustine and its metabolites are retained, leading to high intracellular concentrations that can exert cytotoxic effects.
The following diagram illustrates the proposed logical flow of this uptake mechanism.
Caption: Proposed mechanism of EMBP-mediated estramustine uptake.
Downstream Cellular Effects of Estramustine Uptake
Following its accumulation in the cell, facilitated by EMBP, estramustine exerts its primary cytotoxic effects by interacting with the microtubule network. This is distinct from the DNA-alkylating activity of the nitrogen mustard moiety alone.
Key downstream effects include:
-
Microtubule Disruption: Estramustine binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization and disruption of the microtubule network[10][13].
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase[9][14]. This mitotic block is a primary cause of cytotoxicity.
-
Apoptosis Induction: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the logical relationship between estramustine uptake and its ultimate cellular fate.
Caption: Logical flow from estramustine uptake to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of EMBP in estramustine uptake. These protocols are based on standard techniques reported in the literature.
Radiolabeled Estramustine Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled estramustine (e.g., [³H]-estramustine) into adherent cancer cells.
Materials:
-
Adherent prostate cancer cells (e.g., DU 145, LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
[³H]-estramustine of known specific activity
-
Unlabeled estramustine
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail
-
24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with 1 mL of pre-warmed PBS.
-
Initiation of Uptake: Add 500 µL of culture medium containing a known concentration of [³H]-estramustine (e.g., 10 nM) to each well. For determining non-specific uptake, add a high concentration of unlabeled estramustine (e.g., 10 µM) to a parallel set of wells 15 minutes prior to adding the radiolabeled drug.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the kinetics of uptake[15].
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular radioligand.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts from wells with excess unlabeled drug) from the total uptake. Normalize the data to the protein concentration per well (determined by a separate protein assay like BCA or Bradford) or cell number.
The following workflow diagram visualizes this protocol.
Caption: Workflow for a radiolabeled estramustine uptake assay.
Competitive Binding Assay (Scatchard Analysis)
This protocol is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for estramustine to EMBP in cell lysates or tissue homogenates.
Materials:
-
Cell lysate or tissue homogenate containing EMBP
-
[³H]-estramustine
-
A series of concentrations of unlabeled estramustine
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Method for separating bound from free ligand (e.g., dextran-coated charcoal, filtration)
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of unlabeled estramustine. Prepare a working solution of [³H]-estramustine at a fixed concentration (typically at or below the expected Kd).
-
Binding Reaction: In microcentrifuge tubes, combine a fixed amount of protein from the cell lysate/homogenate, the fixed concentration of [³H]-estramustine, and varying concentrations of unlabeled estramustine. Include tubes with no unlabeled estramustine (for total binding) and tubes with a large excess of unlabeled estramustine (for non-specific binding).
-
Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation: Separate the bound radioligand from the free radioligand. For example, using the charcoal method, add a dextran-coated charcoal suspension, incubate briefly, and centrifuge. The charcoal pellets the free ligand, leaving the protein-bound ligand in the supernatant.
-
Quantification: Take an aliquot of the supernatant and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand at each concentration of unlabeled estramustine.
-
Plot the ratio of bound/free radioligand versus the concentration of bound radioligand (Scatchard plot).
-
The slope of the resulting line is -1/Kd, and the x-intercept is Bmax. Alternatively, use non-linear regression analysis software (e.g., Prism) to fit the data to a one-site binding model to determine Kd and Bmax[8][16].
-
Conclusion and Future Directions
The estramustine-binding protein, identified as PSP94, plays a significant role in the selective accumulation of estramustine in certain cancer cells, thereby enhancing its therapeutic efficacy. The correlation between EMBP/PSP94 levels and drug retention underscores its importance as a potential biomarker for predicting patient response to estramustine-based therapies.
However, several areas require further investigation. The definitive identification of the cell surface receptor for the EMBP/PSP94-estramustine complex is a critical next step to fully understand the uptake mechanism. Elucidating the precise endocytic pathway involved will also provide valuable insights. Furthermore, while the downstream effects on microtubules are well-documented, exploring potential direct signaling roles of EMBP/PSP94 upon ligand binding could uncover novel aspects of its function.
For drug development professionals, leveraging the EMBP/PSP94-mediated uptake mechanism could inspire the design of novel drug conjugates. By attaching other cytotoxic payloads to ligands that bind EMBP/PSP94, it may be possible to achieve targeted delivery to EMBP-expressing tumors, potentially increasing efficacy while reducing systemic toxicity. This technical guide provides a foundational understanding for pursuing these future research and development endeavors.
References
- 1. Crystal structure of prostate secretory protein PSP94 shows an edge-to-edge association of two monomers to form a homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and molecular biology of PSP94: Its significance in prostate pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Structural and molecular biology of PSP94: Its significance in prostate pathophysiology. | Semantic Scholar [semanticscholar.org]
- 4. Differential uptake of this compound metabolites and its correlation with the levels of estramustine binding protein in prostate tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect and uptake of estramustine in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 7. researchgate.net [researchgate.net]
- 8. Estramustine-binding protein and specific binding of the anti-mitotic compound estramustine in astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estramustine-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of estramustine resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is 37LRP cell surface receptor for PSP94? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoradiographic studies of 3H-estramustine in the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiinvasive activity of estramustine on malignant MO4 mouse cells and on DU-145 human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical and biological studies of this compound as a novel radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Difference in uptake of 3H-estramustine in two human prostatic carcinoma cell lines, LNCaP and LNCaP-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Estramustine Phosphate's dual cytotoxic and hormonal effects
An In-depth Technical Guide on the Dual Cytotoxic and Hormonal Mechanisms of Action
Abstract
Estramustine phosphate (EMP) is a unique chemotherapeutic agent that exhibits a dual mechanism of action, combining both cytotoxic and hormonal effects to combat hormone-refractory prostate cancer. This technical guide provides a comprehensive overview of the molecular pathways influenced by EMP, detailing its function as a microtubule inhibitor and an androgen signaling antagonist. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its mechanisms to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (EMP) is a conjugate of estradiol and nornitrogen mustard, designed to selectively target estrogen receptor-expressing cells, such as those in prostate cancer, with a cytotoxic payload.[1] Initially synthesized with the intent of functioning as an alkylating agent, its primary antineoplastic activities have since been attributed to its potent antimicrotubule properties and its hormonal effects.[2] EMP itself is a water-soluble prodrug that is rapidly dephosphorylated in the body to its active metabolites, primarily estramustine and estromustine.[1][3] These metabolites are responsible for the drug's dual therapeutic actions.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is absorbed from the gastrointestinal tract and undergoes rapid dephosphorylation to form estramustine.[3] Estramustine is then further metabolized in the liver to estromustine, as well as to the natural estrogens, estradiol and estrone.[1] The accumulation of estramustine and estromustine in prostate cancer cells is facilitated by a specific estramustine-binding protein (EMBP), which contributes to the drug's tissue selectivity.[2]
Dual Mechanisms of Action
Cytotoxic Effects: Microtubule Disruption and Apoptosis
The primary cytotoxic mechanism of estramustine and its metabolite estromustine is the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell structure.[4]
-
Interaction with Tubulin and MAPs: Unlike other microtubule inhibitors like taxanes or vinca alkaloids, estramustine binds to β-tubulin at a distinct site.[5] It also interacts with microtubule-associated proteins (MAPs), such as MAP-1 and MAP-2, which are crucial for microtubule stability and assembly.[6][7][8] This dual interaction leads to the depolymerization and destabilization of microtubules.[9][10]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[2] This is characterized by the activation of executioner caspases, such as caspase-3, and the fragmentation of DNA.[12][13] Studies have shown that EMP treatment leads to a significant increase in caspase-3 activity in prostate cancer cells.[12] Furthermore, EMP can induce apoptosis by down-regulating anti-apoptotic microRNAs like miR-31.[4]
Hormonal Effects: Androgen Deprivation and Receptor Antagonism
The estrogenic metabolites of EMP, estradiol and estrone, exert significant hormonal effects that contribute to its anticancer activity.[14]
-
Antigonadotropic Effects: Estradiol and estrone act on the hypothalamic-pituitary-gonadal axis to suppress the release of luteinizing hormone (LH), which in turn reduces testicular androgen production. This leads to a significant decrease in plasma testosterone levels, achieving a state of medical castration.[15] Studies have shown that EMP is more effective than orchiectomy in lowering the free androgen index.[16]
-
Androgen Receptor (AR) Antagonism: The metabolites of EMP can directly bind to the androgen receptor and act as antagonists.[17][18] This competitive inhibition prevents androgens from binding to and activating the AR, thereby inhibiting the transcription of androgen-dependent genes that promote prostate cancer cell growth, such as prostate-specific antigen (PSA).[17]
Signaling Pathways and Logical Workflows
The dual actions of this compound can be visualized through distinct but interconnected pathways.
Quantitative Data Summary
The efficacy of this compound and its metabolites has been quantified in various preclinical and clinical studies.
Table 1: In Vitro Efficacy of Estramustine and its Metabolites
| Compound | Target/Assay | Cell Line | Value | Reference |
|---|---|---|---|---|
| Estramustine | Androgen Receptor Binding (EC50) | HeLa (transfected) | 3.129 ± 0.312 µM | [17] |
| Estromustine | Androgen Receptor Binding (EC50) | HeLa (transfected) | 2.612 ± 0.584 µM | [17] |
| β-Estradiol | Androgen Receptor Binding (EC50) | HeLa (transfected) | 0.523 ± 0.028 µM | [17] |
| Estramustine | PSA mRNA Inhibition (IC50) | LNCaP | 10.97 ± 1.68 µM | [17] |
| Estramustine | Proliferation Inhibition (IC50) | DU-145 | ~60 µM | [11] |
| Estramustine | Proliferation Inhibition (IC50) | PC-3 | Not specified, but effective |[12] |
Table 2: Clinical Efficacy of this compound
| Study Type | Treatment | Patient Population | Key Outcomes | Reference |
|---|---|---|---|---|
| Randomized Trial | EMP vs. Placebo | Hormone-Refractory | No superiority in palliation or survival for EMP (560 mg/d). | [19] |
| Randomized Trial | EMP vs. DES | Metastatic (Stage D) | Longer time to progression for EMP in uncastrated patients. | [12] |
| Phase II Trial | EMP Monotherapy | Hormone-Refractory (post-ADT) | 24% of patients had >50% PSA decrease; median response 8.0 months. | [20] |
| Long-term Study | EMP Monotherapy (560 mg/d) | Primary Treatment (n=38) | 5-year survival rate: 68.8%; Relapse rate at 5 years: 51.7%. | [21] |
| Combination Trial | EMP + Docetaxel | Hormone-Refractory | Increased PSA response rates and median survival vs. non-EMP regimens. |[22] |
Detailed Experimental Protocols
Protocol for Assessing Microtubule Depolymerization (Immunofluorescence)
This protocol allows for the visualization of microtubule structures within cells following treatment with estramustine.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., DU-145) on glass coverslips in a petri dish. Allow cells to adhere for 24 hours. Treat cells with desired concentrations of estramustine (e.g., 60 µM) for various time points.[20][23]
-
Fixation: Wash cells with phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[24]
-
Permeabilization and Blocking: Rehydrate cells with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[24]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Visualize the cells using a fluorescence microscope. Capture images to compare the microtubule network integrity between control and estramustine-treated cells.
Protocol for Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of estramustine metabolites to compete with a radiolabeled androgen for binding to the AR.
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostate tissue or from cells overexpressing the AR.[2]
-
Assay Setup: In a microtiter plate, add a constant amount of the cytosolic receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor (e.g., estramustine, estromustine, or a known antiandrogen like bicalutamide). Also, include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen).
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) to all wells.[25]
-
Incubation: Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often done using a hydroxylapatite slurry or by filtration through a glass fiber filter.[2]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Calculate the EC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Protocol for Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Treat prostate cancer cells (e.g., PC-3) with estramustine (e.g., 2 µg/ml) to induce apoptosis.[12] Harvest the cells and lyse them using a specific lysis buffer provided in a commercial kit (e.g., from Sigma-Aldrich, Abcam).[19][26]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts are used in the assay.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-200 µg) to each well.
-
Substrate Addition: Add a colorimetric caspase-3 substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), to each well.[19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Measurement: Read the absorbance of the wells at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.[26]
-
Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
This compound's clinical utility in advanced prostate cancer stems from its elegant dual-action mechanism. By simultaneously disrupting the cytoskeleton of cancer cells and interfering with the hormonal signaling that drives their growth, EMP provides a multi-pronged attack. Its cytotoxic effects are primarily mediated through the inhibition of microtubule dynamics, leading to mitotic arrest and apoptosis, while its hormonal effects arise from both systemic androgen suppression and direct androgen receptor antagonism. This comprehensive understanding of its molecular pharmacology, supported by robust quantitative data and detailed experimental methodologies, is crucial for optimizing its current use and for the development of future therapies that may build upon its unique therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinvasive activity of estramustine on malignant MO4 mouse cells and on DU-145 human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 18. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Immunofluorescent studies of the anti-microtubule effects of the anti-cancer drug estramustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Moieties of a Misnomer: A Technical Guide to the Alkylating Properties of Estramustine Phosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estramustine Phosphate (EMP), a cornerstone in the treatment of hormone-refractory prostate cancer, was ingeniously designed as a targeted chemotherapy. The molecule tethers a nitrogen mustard, a potent alkylating agent, to an estradiol steroid backbone, intending to selectively deliver the cytotoxic payload to estrogen receptor-expressing tumor cells. However, a wealth of scientific investigation has since challenged this initial hypothesis, revealing a primary mechanism of action independent of DNA alkylation. This technical guide delves into the historical context, the pivotal experiments that reshaped our understanding, and the current consensus on the biological activities of this compound. We present a comprehensive overview of its microtubule-disrupting effects, the signaling pathways it modulates, and detailed experimental protocols to investigate its true mechanism of action, providing a critical resource for the scientific community.
The Alkylation Hypothesis: A Tale of Targeted Design
The conceptual framework for this compound was rooted in the principles of targeted drug delivery. By conjugating a nitrogen mustard to estradiol, the intent was to exploit the affinity of the steroid for estrogen receptors, thereby concentrating the alkylating agent within prostate cancer cells. This elegant design aimed to enhance therapeutic efficacy while minimizing systemic toxicity. While some databases still classify EMP as an alkylating agent, extensive research has largely refuted this as its primary mode of action.[1][2][3][4]
Deconstructing the Myth: Evidence Against DNA Alkylation
Pivotal studies designed to elucidate the DNA-damaging effects of estramustine yielded surprising results. Contrary to the expected outcome for an alkylating agent, these investigations failed to demonstrate significant DNA alkylation, cross-linking, or strand breaks.
Key Experimental Findings
A critical study utilizing the alkaline elution methodology, a sensitive technique to detect DNA strand breaks and cross-links, found a complete absence of such damage in cells treated with estramustine at cytotoxic concentrations.[5] This finding was a significant departure from the known activity of traditional nitrogen mustards and provided strong evidence against the alkylation hypothesis.
Table 1: Summary of Evidence Regarding the Alkylating Properties of this compound
| Experimental Assay | Observation | Implication | Reference |
| Alkaline Elution Assay | No detectable DNA strand breaks or cross-links. | Estramustine does not cause significant direct DNA damage characteristic of alkylating agents. | [5] |
| In Vitro Alkylation Assays | Lack of significant covalent binding to DNA bases. | The nitrogen mustard moiety is not readily released or is sterically hindered from reacting with DNA. | [6] |
| Cell Viability in Mustard-Resistant Cell Lines | Similar cytotoxicity in both nitrogen mustard-sensitive and resistant cell lines. | The mechanism of action is distinct from that of conventional alkylating agents. | [5] |
The True Culprit: Disruption of the Cytoskeleton
The focus of investigation subsequently shifted from the nucleus to the cytoplasm, where estramustine was found to exert profound effects on the microtubule network. This discovery unveiled its primary mechanism as a potent microtubule inhibitor, a property that underpins its anti-neoplastic activity.
Interaction with Tubulin and Microtubule-Associated Proteins (MAPs)
Estramustine and its active metabolite, estromustine, bind directly to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[7][8][9] This interaction leads to the disassembly of the microtubule network, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][10]
Table 2: Quantitative Data on Estramustine's Interaction with Microtubule Components
| Parameter | Value | Target | Significance | Reference |
| Dissociation Constant (Kd) | 10–20 μM | Microtubules | Indicates the concentration range for effective binding and disruption of microtubule function. | [1] |
| Dissociation Constant (Kd) | 10–35 nM | Estramustine-Binding Protein (EMBP) | Suggests a high-affinity binding protein that may contribute to intracellular accumulation. | [1] |
| IC50 (DU145 cells) | ~5 µM | Cell Viability | Demonstrates potent cytotoxicity in a prostate cancer cell line. | [5] |
| EC50 (Androgen Receptor Binding) | Estramustine: 3.13 µM, Estromustine: 2.61 µM | Androgen Receptor | Shows that metabolites can also interact with the androgen receptor, contributing to its anti-cancer effects. | [11] |
Signaling Pathways to Cell Death
The disruption of microtubule dynamics by estramustine triggers a cascade of signaling events culminating in apoptotic cell death. Key pathways identified include the phosphorylation of the anti-apoptotic protein Bcl-2 and the downregulation of microRNA-31 (miR-31).
Bcl-2 Phosphorylation
Phosphorylation of Bcl-2 is a known consequence of treatment with several microtubule-targeting agents. This post-translational modification inactivates the anti-apoptotic function of Bcl-2, tipping the cellular balance towards apoptosis.[2]
Downregulation of miR-31
Studies have shown that estramustine treatment leads to a decrease in the levels of miR-31 in prostate cancer cells.[12][13] As miR-31 is known to promote cell survival, its downregulation contributes to the apoptotic response induced by estramustine.
Caption: Signaling pathway of Estramustine leading to apoptosis.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, we provide detailed methodologies for key experiments.
Alkaline Elution Assay to Assess DNA Damage
This protocol is adapted from studies demonstrating the lack of DNA cross-linking by estramustine.[5]
-
Cell Culture and Treatment: Culture human prostate cancer cells (e.g., DU145) to 70-80% confluency. Treat cells with varying concentrations of estramustine (e.g., 1-10 µg/mL) and a positive control (e.g., nitrogen mustard) for 24 hours.
-
Cell Lysis: Harvest cells and resuspend in ice-cold PBS. Load the cell suspension onto a polycarbonate filter. Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1% Sarkosyl, pH 10.0).
-
Elution: Wash the filter with a wash buffer (e.g., 0.02 M EDTA, pH 10.0). Elute the DNA with an elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions of the eluate at regular intervals. Quantify the DNA in each fraction using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
Data Interpretation: Plot the fraction of DNA remaining on the filter versus the fraction number. A slower elution rate compared to the untreated control indicates the presence of DNA cross-links.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of estramustine on the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of estramustine or a control compound (e.g., paclitaxel or colchicine).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of estramustine indicates its inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of estramustine on cell cycle progression.
-
Cell Treatment: Treat prostate cancer cells with estramustine for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Caption: Workflow for investigating Estramustine's mechanism.
Conclusion
The journey of this compound from a rationally designed alkylating agent to a recognized microtubule inhibitor is a compelling example of the serendipitous nature of drug discovery and the importance of rigorous mechanistic investigation. While the initial concept of targeted chemotherapy was innovative, the true efficacy of EMP lies in its ability to disrupt the cellular cytoskeleton, leading to mitotic catastrophe and apoptosis in cancer cells. This in-depth guide provides the historical context, quantitative data, and experimental methodologies necessary for researchers to further explore the multifaceted biology of this important anti-cancer drug and to develop the next generation of therapeutics that build upon its legacy. The continued misclassification of this compound as a primary alkylating agent in some resources underscores the need for a clear and evidence-based understanding of its mechanism of action within the scientific and clinical communities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Induction of apoptosis by this compound mediated by phosphorylation of bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic properties of estramustine unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormone-independent, non-alkylating mechanism of cytotoxicity for estramustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced apoptosis by anti-microtubule agent, this compound on human malignant glioma cell line, U87MG; in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 9. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of estramustine with tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Hybrid Anticancer Agent: An In-depth Technical Guide to the Discovery and Early Development of Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estramustine Phosphate (EMP) represents a pioneering approach in cancer therapy, conceived as a hybrid molecule to selectively target prostate cancer. This technical guide provides a comprehensive overview of the discovery and early development of EMP, from its innovative chemical design to its foundational preclinical and clinical evaluations. It details the scientific rationale, experimental validation of its unique dual mechanism of action, and the initial clinical studies that established its role in the management of advanced prostate cancer. This document serves as a detailed resource, compiling quantitative data, experimental methodologies, and visual representations of the key concepts underpinning EMP's early development.
Introduction: A Targeted Approach to Prostate Cancer
The development of this compound (EMP) in the early 1970s was a landmark in the targeted therapy of prostate cancer. The core concept was to create a molecule that could leverage the estrogen-receptor-rich environment of prostate tumors to deliver a cytotoxic agent. This led to the synthesis of a novel compound linking 17β-estradiol to a nitrogen mustard, with the aim of achieving selective tumor targeting and minimizing systemic toxicity.[1] Initially, it was hypothesized that EMP would act as an alkylating agent, but subsequent research revealed a more complex and unique mechanism of action.[2]
Chemical Synthesis and Rationale
This compound is a synthetic molecule that conjugates 17β-estradiol with a nornitrogen mustard via a carbamate linker. A phosphate group is added to the 17-hydroxyl position of the steroid to enhance its water solubility for oral and intravenous administration.[3]
Synthesis of this compound Sodium
The synthesis of this compound sodium involves a multi-step process:
-
Carbamoylation of Estradiol: Estradiol is reacted with N,N-bis(2-chloroethyl)carbamoyl chloride in the presence of a base to form the carbamate ester at the 3-hydroxyl position of the steroid.
-
Phosphorylation: The 17-hydroxyl group of the resulting estramustine is then phosphorylated using a phosphorylating agent like phosphorus oxychloride.
-
Salt Formation: Finally, the phosphate ester is converted to its disodium salt to improve its stability and aqueous solubility.[4]
Preclinical Development: Unraveling the Mechanism of Action
The early preclinical evaluation of this compound was crucial in elucidating its true mechanism of action, which diverged from the initial alkylating agent hypothesis.
From Alkylating Agent to Mitotic Inhibitor
Initial studies were designed to confirm the alkylating activity of the nitrogen mustard moiety. However, research demonstrated that EMP is devoid of significant alkylating actions.[2] The focus then shifted to its observed effects on cell division, leading to the discovery of its role as a mitotic inhibitor.
Interaction with Microtubules and Associated Proteins
Subsequent investigations revealed that the cytotoxic effects of estramustine and its active metabolite, estromustine, are primarily mediated through their interaction with the microtubule network.[5][6]
-
Binding to Tubulin and MAPs: Estramustine was found to bind to both tubulin and microtubule-associated proteins (MAPs), disrupting the normal dynamics of microtubule assembly and disassembly.[5][6] This interaction leads to the depolymerization of microtubules and cell cycle arrest in the G2/M phase.[2]
The following diagram illustrates the metabolic activation of this compound and its subsequent interaction with microtubule components.
Caption: Metabolic pathway of this compound and its mechanism of action on microtubules.
The Role of Estramustine-Binding Protein (EMBP)
A key discovery in the early development of EMP was the identification of an estramustine-binding protein (EMBP) in prostate tissue.[7] This protein was found to have a high affinity for estramustine, suggesting a mechanism for the selective accumulation of the drug in prostate cancer cells.[7]
The logical relationship leading to the targeted effect of estramustine is depicted below.
Caption: The role of EMBP in the selective accumulation of estramustine in prostate cancer cells.
Quantitative Data from Preclinical Studies
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| Estramustine to Tubulin | ≈30 μM | Purified tubulin | [8] |
| Estramustine to EMBP | ≈30 nM | Astrocytoma tissue | [7] |
| Cytotoxicity (IC50) | |||
| Estramustine | 3-40 μM | DU 145 (prostate cancer) | [9] |
Experimental Protocols
Tubulin Polymerization Assay
This assay is used to measure the effect of estramustine on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP (1 mM)
-
Glycerol (10%)
-
Estramustine dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer with GTP and glycerol.
-
Add varying concentrations of estramustine or vehicle control to the wells of a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to determine the effect of estramustine on the rate and extent of tubulin polymerization.[10][11]
The experimental workflow for a typical tubulin polymerization assay is outlined below.
Caption: Workflow for a tubulin polymerization assay to evaluate the effect of estramustine.
Clonogenic Survival Assay
This assay assesses the long-term cytotoxic effect of estramustine on the reproductive viability of cancer cells.
Materials:
-
DU 145 human prostate cancer cells
-
Complete cell culture medium
-
Estramustine
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol/water)
Procedure:
-
Seed a known number of DU 145 cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of estramustine for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.
-
Count the number of colonies (defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.[12][13]
Early Clinical Development
The early clinical development of this compound focused on establishing its safety, pharmacokinetics, and efficacy in patients with advanced prostate cancer, particularly those who had become refractory to hormonal therapies.
Pharmacokinetics
Early pharmacokinetic studies in patients with prostatic cancer revealed key parameters of EMP and its metabolites.[1][14]
| Parameter | This compound (IV) | Estromustine (Oral EMP) | Reference |
| Bioavailability | N/A | 44% | [14] |
| Elimination Half-life | 1.27 h (second phase) | 10-20 h | [14] |
| Plasma Clearance | 64 ml/kg/h | N/A | [14] |
| Volume of Distribution (Vd) | 108 ml/kg (peripheral) | N/A | [14] |
Phase I and II Clinical Trials
Early phase clinical trials were instrumental in determining the safety and preliminary efficacy of EMP.
Phase I Trial (Intravenous EMP): A dose-escalation study of intravenous EMP in hormone-refractory prostate cancer patients established the safety profile and maximum tolerated dose. The primary dose-limiting toxicities were fatigue and hypotension.
Phase II Trials: Numerous Phase II trials evaluated oral EMP, both as a single agent and in combination with other chemotherapeutic agents, in patients with hormone-refractory prostate cancer. These studies demonstrated objective response rates and provided evidence of its clinical benefit.[5][15][16][17]
| Trial | Regimen | Number of Patients | Key Efficacy Outcome | Reference |
| Phase II | Estramustine + Etoposide | 75 | 20% partial response in patients with measurable lesions | [15] |
| Phase II | Estramustine + Vinblastine | 36 | 30.5% overall response rate | [5] |
| Phase II | Estramustine + Etoposide (hormone-sensitive) | 21 | 73% response in patients with measurable disease | [16] |
Comparative Trial: this compound vs. Diethylstilbestrol (DES)
A pivotal randomized, double-blind, crossover trial compared the efficacy and safety of EMP with diethylstilbestrol (DES), the standard hormonal therapy at the time, in patients with metastatic prostate cancer.[2][6][18][19]
Patient Characteristics (Illustrative from a representative trial):
| Characteristic | This compound (n=115) | Diethylstilbestrol (n=112) |
| Median Age (years) | 68 | 69 |
| Prior Orchiectomy (%) | 25 | 26 |
| Bone Metastases (%) | 85 | 83 |
Efficacy and Safety Outcomes:
| Outcome | This compound | Diethylstilbestrol | p-value | Reference |
| Time to Progression (non-castrated) | Significantly longer | Shorter | < 0.01 | [6] |
| Cardiovascular Toxicity | Lower incidence | Higher incidence | Significant | [18] |
| Gastrointestinal Toxicity | More common | Less common | N/A | [6] |
Conclusion
The discovery and early development of this compound marked a significant advancement in the treatment of prostate cancer. Its unique design as a hybrid molecule, coupled with the elucidation of its primary mechanism of action as a microtubule inhibitor, set it apart from conventional therapies of its time. The preclinical studies that defined its interaction with tubulin and the role of EMBP provided a strong scientific foundation for its clinical use. Early clinical trials, including the comparative study against DES, established its efficacy and safety profile, solidifying its place in the therapeutic armamentarium for advanced prostate cancer. This in-depth guide has provided a comprehensive overview of the foundational science and clinical evaluation that brought this innovative drug from concept to clinical practice.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. This compound Sodium | C23H30Cl2NNa2O6P | CID 444000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound compared with diethylstilbestrol. A randomized, double-blind, crossover trial for stage D prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estramustine-binding protein and specific binding of the anti-mitotic compound estramustine in astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound (Estracyt) in prostatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of this compound and oral etoposide in patients with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II trial of estramustine and etoposide in androgen-sensitive metastatic prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Results of a phase II study using this compound and vinblastine in combination with high-dose three-dimensional conformal radiotherapy for patients with locally advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of the effect of diethylstilbestrol with low dose this compound in the treatment of advanced prostatic cancer: final analysis of a phase III trial of the European Organization for Research on Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized double blind crossover trial of diethylstilbestrol (DES) and this compound (Emcyt) for stage D prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine Phosphate (EMP) is a unique chemotherapeutic agent that combines an estradiol molecule with a nitrogen mustard group. It is a prodrug that is dephosphorylated in the body to its active metabolites, estramustine and estromustine. These metabolites exert a dual antineoplastic effect by disrupting microtubule structure and function, leading to mitotic arrest and apoptosis, and by exerting hormonal effects. These application notes provide a comprehensive guide to the in vitro assays used to evaluate the efficacy of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of microtubule dynamics. Its active metabolites, estramustine and estromustine, bind to β-tubulin and microtubule-associated proteins (MAPs).[1][2] This binding leads to the depolymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule function results in the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for estramustine and its phosphate salt in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (h) | Reference |
| DU 145 | Prostate Cancer | Estramustine | 3-40 | Not Specified | [2] |
| LNCaP | Prostate Cancer | Estramustine | 10.97 ± 1.68 | 24 | [1] |
| 1542T | Prostate Cancer | Estramustine | 1.45 | Not Specified | [4] |
| U87MG | Malignant Glioma | This compound | 5.0 | 24 | [5] |
| U-251 MG | Malignant Glioma | Estramustine | Dose-dependent inhibition | Not Specified | [6] |
| U-105 MG | Malignant Glioma | Estramustine | Dose-dependent inhibition | Not Specified | [6] |
Experimental Protocols
A series of in vitro assays are essential to comprehensively evaluate the efficacy of this compound. The following protocols provide detailed methodologies for these key experiments.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for in vitro efficacy testing.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Microtubule Integrity Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the microtubule network.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.
References
- 1. Androgen antagonistic effect of this compound (EMP) metabolites on wild-type and mutated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of estramustine on metaphase and anaphase in DU 145 prostatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-induced apoptosis by anti-microtubule agent, this compound on human malignant glioma cell line, U87MG; in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of estramustine and its constituents on human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LNCaP Cell Line Response to Estramustine Phosphate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely utilized in prostate cancer research. Estramustine Phosphate (EMP) is a chemotherapeutic agent used in the treatment of hormone-refractory prostate cancer. This document provides detailed application notes and protocols for studying the effects of this compound on the LNCaP cell line, focusing on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.
Mechanism of Action of this compound in LNCaP Cells
This compound exerts its cytotoxic effects on LNCaP cells through a dual mechanism:
-
Microtubule Disruption: The active metabolites of EMP, estramustine and estromustine, bind to microtubule-associated proteins (MAPs) and tubulin. This interaction disrupts microtubule dynamics, leading to the depolymerization of microtubules. The disruption of the microtubule network results in mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.
-
Androgen Receptor Antagonism: Estramustine and its metabolites act as androgen antagonists. In LNCaP cells, which express a mutated, promiscuous androgen receptor (AR), EMP treatment leads to a decrease in AR expression and phosphorylation. This, in turn, inhibits the transcription of AR-dependent genes, such as Prostate-Specific Antigen (PSA), further contributing to the inhibition of cell growth.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on LNCaP cells based on available literature.
Table 1: Cell Viability
| Parameter | Value | Cell Line | Reference |
| TD50 (48h) | 4.30 µg/mL | LNCaP | [1] |
Note: TD50 (Toxic Dose 50%) is the concentration of a substance that is toxic to 50% of the cells.
Table 2: Transcriptional Inhibition
| Target Gene | IC50 (24h) | Cell Line | Reference |
| PSA mRNA | 10.97 ± 1.68 µM | LNCaP |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Qualitative Observations from Literature:
-
Cell Cycle: this compound treatment causes an accumulation of LNCaP cells in the G2/M phase of the cell cycle. Specific percentages of cells in each phase (G0/G1, S, G2/M) following treatment are not detailed in the available literature.
-
Protein Expression: Western blot analyses have qualitatively shown that estramustine treatment in LNCaP cells leads to a decrease in the expression and phosphorylation of the androgen receptor.[2] The effect on key proteins regulating microtubule dynamics (e.g., α-tubulin, β-tubulin), apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3), and the cell cycle (e.g., CDK1, Cyclin B1) has been inferred from its mechanism of action but specific quantitative fold-changes are not available in the provided search results.
Mandatory Visualizations
Caption: Mechanism of Action of this compound in LNCaP cells.
Caption: General experimental workflow for studying this compound effects on LNCaP cells.
Experimental Protocols
LNCaP Cell Culture Protocol
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes at room temperature.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile Phosphate-Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge as described above. Resuspend the cells in fresh medium and plate into new flasks at the desired density.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Apoptosis (Annexin V) Assay Protocol
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining) Protocol
-
Cell Seeding and Treatment: Plate LNCaP cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Protocol
-
Cell Lysis: After treatment with this compound, wash the LNCaP cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, α-tubulin, β-tubulin, Bcl-2, Bax, cleaved Caspase-3, CDK1, Cyclin B1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Growth inhibiting effect of estramustine on two prostatic carcinoma cell lines, LNCaP and LNCaP-r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-251 Glioma Cell Sensitivity to Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the sensitivity of the U-251 human glioma cell line to Estramustine Phosphate. The information is intended for researchers in neuro-oncology, cancer biology, and drug development.
Introduction
Glioblastoma is a highly aggressive and challenging primary brain tumor in adults. The U-251 MG cell line, derived from a human glioblastoma multiforme, is a widely used in vitro model for studying the pathology of glioma and for the preclinical evaluation of novel therapeutic agents. This compound, a synthetic molecule combining estradiol and a nitrogen mustard, has demonstrated cytotoxic effects against various cancer cell lines, including malignant glioma cells. Its mechanisms of action include the disruption of microtubule structure, leading to cell cycle arrest and induction of apoptosis. These notes provide detailed methodologies to quantify the sensitivity of U-251 cells to this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on U-251 and other relevant glioma cell lines.
Table 1: Cytotoxicity of this compound on Glioma Cells
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| U-251 MG | Proliferation Assay | Dose-dependent inhibition | Not specified | Antiproliferative effect observed | |
| U-105 MG | Proliferation Assay | Dose-dependent inhibition | Not specified | Antiproliferative effect observed | |
| U-251 MG | DNA Strand Break Assay | Increased DNA strand breaks | 10-40 mg/l | Dose-dependent increase | |
| U-251 MG | 86Rb Uptake Assay | Reduced ion transport | 10, 20, 40 mg/l | 12%, 20%, 32% decline in uptake | |
| Human Glioblastoma Cells | Clonogenic Survival | G2-M fraction increase | 10 µM (24h) | 100% increase | |
| U87MG | MTT Assay | ID50 | 5.0 µM (24h) | - | |
| U87MG | DNA Fragmentation Assay | ID50 | 4.8 µM (24h) | - |
Experimental Protocols
U-251 MG Cell Culture
This protocol outlines the standard procedure for the maintenance of the U-251 MG human glioblastoma cell line.
Materials:
-
U-251 MG cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate (NaP)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1 mM Sodium Pyruvate.
-
Cell Thawing: Thaw a cryopreserved vial of U-251 MG cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Routine Culture: Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and seed new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Medium Renewal: Change the culture medium every 2 to 3 days.
Cell Viability Assessment using MTT Assay
This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on U-251 MG cells.
Materials:
-
U-251 MG cells
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U-251 MG cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Detection by Western Blot
This protocol provides a method to detect key apoptosis-related proteins in U-251 MG cells treated with this compound. The main markers of apoptosis that can be detected include cleaved caspases and PARP.
Materials:
-
U-251 MG cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin or anti-Tubulin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed U-251 MG cells in 6-well plates and treat with various concentrations of this compound for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of pro- and anti-apoptotic proteins, and the cleavage of caspase-3 and PARP, to confirm the induction of apoptosis.
Visualizations
Application Notes and Protocols for In Vivo Administration of Estramustine Phosphate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Estramustine Phosphate (EMP) is a unique chemotherapeutic agent that combines an estradiol molecule with a nitrogen mustard group via a carbamate linker. This design was initially intended to target estrogen receptor-positive cells, allowing for the selective delivery of the cytotoxic nitrogen mustard. However, its primary mechanism of action is now understood to be the disruption of microtubule function, leading to mitotic arrest and apoptosis in proliferating cells.[1][2][3] this compound itself is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, estramustine.[1][4]
These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, particularly for efficacy and toxicity studies in cancer research. The protocols are intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Estramustine exerts its cytotoxic effects primarily by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The active metabolite, estramustine, binds to tubulin and microtubule-associated proteins (MAPs).[2][3] This interaction leads to the depolymerization and destabilization of microtubules, disrupting the formation of the mitotic spindle.[2][3] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis.[5]
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of this compound and its metabolites from various in vivo studies.
Table 1: In Vivo Administration of this compound in Animal Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Castrated Mice | 100 mg/kg | Subcutaneous (s.c.) | Daily for 3 days | Blocked testosterone-induced proliferation in the coagulating gland. | [2] |
| Male Mice | 30 or 100 mg/kg | Intraperitoneal (i.p.) | Daily | Dose-dependent effects on lymphoid cell populations. | |
| Nude Mice (PAC120 Xenograft) | 4 or 12 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | Inhibited tumor growth. | |
| Nude Mice (DU-145 Xenograft) | 200 and 400 µ g/mouse | Intraperitoneal (i.p.) | Daily, 5 days/week for 2 weeks | Induced metaphase arrest in tumor cells. |
Table 2: Pharmacokinetic Parameters of Estramustine Metabolites
| Species | Metabolite | Tmax (hours) | Key Metabolic Pathways | Reference |
| Human | Estromustine | 2-4 | Dephosphorylation, Oxidation | |
| Rat | Estromustine | Not Specified | Dephosphorylation, Oxidation | [3] |
| Dog | Estramustine & Estromustine | Not Specified | Dephosphorylation, Oxidation | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
This compound Sodium salt (powder)
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (normal saline) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
This compound Sodium is an off-white powder that is readily soluble in water.[4]
-
In a laminar flow hood, using aseptic technique, weigh the desired amount of this compound Sodium powder.
-
Reconstitute the powder with sterile normal saline or PBS to the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
The solution is now ready for administration. For optimal results, prepare the solution fresh before each use. Store any remaining stock solution at 2-8°C for a limited duration, protected from light.
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol describes a typical efficacy study using human prostate cancer cells (e.g., DU-145 or PC-3) implanted in immunodeficient mice.
Animal Model:
-
Male athymic nude mice (e.g., BALB/c nude or NU/NU), 6-8 weeks old.
Experimental Workflow:
Detailed Methodology:
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) before the start of the experiment.
-
Tumor Cell Implantation:
-
Culture human prostate cancer cells (e.g., DU-145) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium.
-
Mix the cell suspension 1:1 with Matrigel® (or a similar basement membrane matrix) on ice.
-
Inject 1-5 x 10^6 cells in a total volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week using digital calipers, starting approximately 5-7 days post-implantation.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
-
-
Treatment Administration:
-
Prepare the this compound solution as described in Protocol 1.
-
Administer the drug or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 10 mg/kg daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or signs of pain and distress.
-
Record all observations meticulously.
-
-
Endpoint:
-
The primary endpoint is typically tumor growth inhibition.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor, or severe clinical signs of distress), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.
-
Protocol 3: Monitoring for In Vivo Toxicity
A thorough assessment of toxicity is crucial when evaluating a new therapeutic agent.
Parameters to Monitor:
-
Body Weight:
-
Measure and record the body weight of each animal at least twice a week.
-
Progressive weight loss is a key indicator of systemic toxicity. A loss of 15-20% of initial body weight is often a humane endpoint.
-
-
Clinical Observations:
-
Conduct daily cage-side observations to assess the overall health of the animals.
-
Look for changes in:
-
Appearance: Ruffled fur, hunched posture, dehydration.
-
Behavior: Lethargy, social isolation, aggression.
-
Gastrointestinal effects: Diarrhea.
-
Neurological effects: Tremors, ataxia.
-
-
Use a scoring system to quantify the severity of these signs.
-
-
Hematology and Clinical Chemistry (Optional):
-
At the study endpoint (or at interim time points for dedicated satellite groups), collect blood samples via cardiac puncture or other approved methods.
-
Perform a complete blood count (CBC) to assess for myelosuppression (e.g., neutropenia, thrombocytopenia).
-
Analyze serum chemistry panels to evaluate liver function (ALT, AST) and kidney function (BUN, creatinine).
-
-
Gross Pathology and Histopathology:
-
At necropsy, perform a gross examination of all major organs.
-
Collect and fix tissues in 10% neutral buffered formalin for subsequent histopathological analysis to identify any treatment-related microscopic changes.
-
Concluding Remarks
These protocols provide a framework for the in vivo administration and evaluation of this compound in preclinical cancer models. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare. Careful planning and meticulous execution of these studies are essential for obtaining reliable and reproducible data on the efficacy and safety of this compound.
References
- 1. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical and biological studies of this compound as a novel radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Estramustine Phosphate Cytotoxicity Using Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing clonogenic survival assays to evaluate the cytotoxic effects of Estramustine Phosphate on cancer cell lines.
Introduction
This compound (EMP) is a chemotherapeutic agent used in the treatment of hormone-refractory prostate cancer.[1] It is a conjugate of estradiol and a nitrogen mustard, designed to selectively target cells expressing estrogen receptors.[2] Upon administration, EMP is dephosphorylated to its active metabolites, estramustine and estromustine. The primary mechanism of cytotoxicity of these metabolites is the disruption of microtubule function. They bind to β-tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules. This disruption of the microtubule network results in mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[3][4]
The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic effects of a compound on proliferating cells. This assay assesses the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells.[5] It provides a measure of cell reproductive integrity and is a sensitive endpoint for evaluating the efficacy of cytotoxic agents like this compound.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of estramustine, the active metabolite of this compound, on various prostate cancer cell lines as determined by growth inhibition and clonogenic survival assays.
Table 1: Inhibition of Clonogenic Survival of DU 145 Human Prostate Carcinoma Cells by Estramustine
| Cell Line | Estramustine Concentration (µM) | Effect |
| DU 145 | 3 - 40 | Inhibition of clonogenic survival[5] |
Table 2: Toxic Dose 50 (TD50) of Estramustine in Human Prostate Cell Lines
| Cell Line | TD50 (µM) |
| 1542T | 1.45 |
| LNCaP | >10 |
| PC-3 | ~3.5 |
| DU 145 | ~4.0 |
TD50 values were extrapolated from dose-response curves and represent the concentration at which 50% of cell growth is inhibited.
Experimental Protocols
Detailed Methodology for Clonogenic Survival Assay to Assess this compound Cytotoxicity
This protocol outlines the steps for performing a clonogenic survival assay to determine the dose-dependent cytotoxic effects of this compound on adherent cancer cell lines, such as the human prostate cancer cell lines DU 145 and PC-3.[1][4]
Materials:
-
Prostate cancer cell lines (e.g., DU 145, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution: 4% paraformaldehyde in PBS or methanol:acetic acid (3:1)
-
Staining solution: 0.5% crystal violet in methanol
-
Microscope for colony counting
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen prostate cancer cell line in complete medium until approximately 80% confluent.
-
Harvest the cells by trypsinization, neutralize the trypsin, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies (typically 200-1000 cells per well).
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., based on the TD50 values in Table 2). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days). The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the plates periodically for colony growth.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are of a sufficient size (at least 50 cells per colony), remove the medium from all wells.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear and the colonies are distinctly stained.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well that contain at least 50 cells. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Estramustine-induced mitotic arrest in two human prostatic carcinoma cell lines DU 145 and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Estramustine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estramustine phosphate (EMP) is a chemotherapeutic agent utilized in the management of progressive prostate cancer. Its mechanism of action is multifaceted, primarily functioning as a mitotic inhibitor. EMP and its active metabolite, estramustine, disrupt the cellular microtubule network, a critical component of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell division and promoting apoptosis in cancerous cells.[1]
Flow cytometry is a powerful and widely used technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[2][3] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[3] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.
Principle of the Assay
This protocol outlines the treatment of a cancer cell line with this compound, followed by the preparation of cells for flow cytometric analysis of DNA content. Cells are fixed to permeabilize their membranes and then stained with propidium iodide. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured by a flow cytometer. The resulting data is used to generate a histogram that illustrates the distribution of the cell population across the different phases of the cell cycle, allowing for the quantification of the G2/M arrest induced by this compound.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a prostate cancer cell line.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 µM | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 µM | 35.8 ± 2.9 | 15.1 ± 2.2 | 49.1 ± 4.5 |
| This compound | 20 µM | 20.4 ± 2.5 | 10.3 ± 1.9 | 69.3 ± 5.2 |
Experimental Protocols
Materials and Reagents
-
Prostate cancer cell line (e.g., PC-3 or DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (EMP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
Hemocytometer or automated cell counter
Experimental Workflow Diagram
References
- 1. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution Flow Cytometry: a Suitable Tool for Monitoring Aneuploid Prostate Cancer Cells after TMZ and TMZ-BioShuttle Treatment [medsci.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of Estramustine Phosphate in cell culture media over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of Estramustine Phosphate (EMP) in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of EMP in your research.
Stability of this compound in Cell Culture Media
The stability of this compound in cell culture media is a critical factor for obtaining reproducible and reliable experimental results. While EMP is a prodrug that is readily dephosphorylated to its active metabolite, estramustine, the integrity of the compound in the culture medium over the course of an experiment can influence its efficacy.[1]
Quantitative Data on Stability
Currently, there is limited published quantitative data specifically detailing the degradation kinetics of this compound in commonly used cell culture media such as DMEM or RPMI-1640 at 37°C. However, studies on its active metabolite, estramustine, suggest that it is relatively stable in cell culture conditions, with minimal cleavage of its ester linkage observed during experimental exposure periods.[2]
To ensure the accuracy of your experiments, we recommend determining the stability of this compound under your specific experimental conditions. The following table template can be used to record your findings.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | Concentration in DMEM (% of Initial) | Concentration in RPMI-1640 (% of Initial) | Notes |
| 0 | 100% | 100% | Freshly prepared |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in your chosen cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sodium salt
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments
-
Sterile, filtered HPLC grade water
-
Acetonitrile (HPLC grade)
-
Formic acid or other appropriate buffer components for your HPLC method
-
Sterile centrifuge tubes
-
0.22 µm sterile syringe filters
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound sodium salt in sterile, filtered water. The solubility in water is approximately 50 mg/mL.[3]
-
Working Solution Preparation: Spike the cell culture medium with the this compound stock solution to achieve the final concentration used in your experiments. Prepare a sufficient volume for sampling at all time points.
-
Incubation: Place the prepared medium in a sterile flask and incubate at 37°C in a cell culture incubator to mimic experimental conditions.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically remove an aliquot of the medium.
-
Sample Preparation for HPLC:
-
Centrifuge the aliquot to pellet any debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis: Analyze the filtered sample by HPLC to determine the concentration of this compound. Develop an appropriate HPLC method to separate the parent compound from its potential degradation products.[4][5]
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the compound remaining.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound.
Troubleshooting Guide & FAQs
Q1: I am observing lower than expected cytotoxicity in my experiments. Could this be related to the stability of this compound?
A1: Yes, this is a possibility. If this compound degrades in your cell culture medium before it can be effectively taken up by the cells and converted to its active form, you may observe reduced efficacy. We recommend performing a stability study as outlined in the protocol above. Additionally, ensure that your stock solutions are prepared fresh and stored correctly.
Q2: I am having trouble dissolving this compound in my cell culture medium.
A2: this compound sodium salt is readily soluble in water (up to 50 mg/mL).[3] It is recommended to first prepare a concentrated stock solution in sterile water and then dilute it to the final working concentration in your cell culture medium. Avoid dissolving the powder directly into the medium, especially if it contains serum, as this can sometimes lead to precipitation.
Q3: My cells are detaching from the culture plate after treatment with this compound. Is this a normal effect of the drug?
A3: this compound, through its active metabolite estramustine, disrupts microtubule function, which can lead to changes in cell morphology and adherence.[1] Cell detachment can be a sign of cytotoxicity and apoptosis induced by the drug. However, if you observe widespread and rapid detachment at very low concentrations, it could indicate a problem with your cell line's health or an issue with the culture vessel coating. Ensure your cells are healthy and not overly confluent before starting the experiment.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound has been used in combination with other chemotherapeutic agents.[6] However, it is important to consider potential drug-drug interactions that may affect the stability or activity of either compound. When designing combination studies, a thorough literature review is recommended, and preliminary experiments to assess compatibility and potential synergistic or antagonistic effects should be performed.
Q5: How should I store my this compound stock solution?
A5: For short-term storage, aqueous stock solutions of this compound should be kept at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's instructions for specific storage recommendations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estramustine sodium phosphate 52205-73-9 [sigmaaldrich.com]
- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of prostate cancer growth by estramustine and etoposide: evidence for interaction at the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to Estramustine Phosphate in cancer cells
Welcome to the technical support center for researchers investigating acquired resistance to Estramustine Phosphate (EMP). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (EMP)?
A1: this compound is a unique chemotherapeutic agent that combines a derivative of estradiol with a nitrogen mustard moiety. Its primary anticancer effect is not due to DNA alkylation but rather its activity as a microtubule inhibitor.[1][2] The active metabolite, estramustine, binds to tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization of microtubules.[3] This disruption of the microtubule network results in mitotic arrest and subsequent apoptotic cell death in cancer cells.[3]
Q2: What are the known mechanisms of acquired resistance to EMP in cancer cells?
A2: Research has identified several key mechanisms by which cancer cells can acquire resistance to EMP:
-
Alterations in Microtubule Dynamics: This is a primary mechanism of resistance. Resistant cells may exhibit:
-
Changes in Tubulin Isotype Expression: Studies have shown an increase in the expression of specific tubulin isotypes, such as a threefold increase in βIII-tubulin and a twofold increase in βI + II-tubulin in resistant DU-145 prostate cancer cells.[4]
-
Post-Translational Modifications of Tubulin: Increased polyglutamylation and acetylation of α-tubulin have been observed in resistant cells. These modifications can lead to more stable microtubules that are less susceptible to the depolymerizing effects of estramustine and may also reduce drug binding.[4]
-
-
Reduced Intracellular Drug Accumulation: Some EMP-resistant cell lines demonstrate increased drug efflux.[3][5] For instance, resistant DU-145 clones showed initial efflux rates where over 70% of the drug was lost within 5 minutes, compared to a 50% loss in sensitive parental cells.[5] This resistance mechanism appears to be distinct from the classic P-glycoprotein-mediated multidrug resistance (MDR) phenotype.[3][5]
-
Dysregulation of Apoptotic Pathways: Since EMP's ultimate cytotoxic effect is the induction of apoptosis, alterations in the signaling pathways that control this process can lead to resistance. One identified mechanism involves the microRNA miR-31. EMP has been shown to induce apoptosis in PC3 prostate cancer cells by down-regulating miR-31.[6] Consequently, the overexpression of miR-31 can inhibit EMP-induced apoptosis, suggesting that upregulation of miR-31 is a potential resistance mechanism.[6] Furthermore, the PI3K/Akt signaling pathway and the Bcl-2 family of anti-apoptotic proteins are known to play a crucial role in chemotherapy resistance in prostate cancer, representing another potential avenue for EMP resistance.[2]
Q3: My cells are not developing resistance to EMP. What are some common reasons for this?
A3: Several factors could contribute to the difficulty in generating EMP-resistant cell lines. Please refer to the "Troubleshooting Guide for Developing EMP-Resistant Cell Lines" below for a detailed breakdown of potential issues and solutions.
Q4: I am not observing the expected changes in tubulin isotype expression in my resistant cell line. What could be the issue?
A4: It's possible that your cells have developed resistance through an alternative mechanism. Resistance to EMP is multifactorial.[3] Consider investigating other possibilities such as increased drug efflux or alterations in apoptotic signaling. Ensure your Western blot protocol is optimized for detecting tubulin isotypes, as antibody specificity and sensitivity can vary. Refer to the detailed Western blot protocol provided below.
Troubleshooting Guides
Troubleshooting Development of EMP-Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High rate of cell death with initial drug concentration. | The initial concentration of EMP is too high for the selected cell line. | Determine the IC50 of the parental cell line first. Start the selection process with a concentration below the IC50 (e.g., IC20-IC30). |
| Cells are not proliferating after initial drug exposure. | The drug concentration may still be too high, or the cells are highly sensitive. | Lower the drug concentration and allow the cells more time to recover and adapt. Consider a pulse-treatment approach where the drug is removed after a set exposure time (e.g., 24-48 hours) and reintroduced later. |
| No significant increase in IC50 after several passages. | The incremental increase in drug concentration is too small or too infrequent. The cell line may have a low intrinsic capacity to develop resistance. The resistance phenotype may be unstable. | Increase the drug concentration more aggressively (e.g., by 1.5 to 2-fold) with each step once the cells are stably proliferating. Ensure that you are passaging the cells for a sufficient period (often several months). Periodically check the IC50 to monitor progress. Maintain a low concentration of EMP in the culture medium to ensure the stability of the resistant phenotype. |
| Contamination of cell cultures. | Common issue during long-term cell culture experiments. | Adhere to strict aseptic techniques. Regularly test for mycoplasma contamination. |
Troubleshooting Cell Viability Assays (e.g., MTT, WST-1) with EMP
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance. | Phenol red in the culture medium can interfere with absorbance readings. Contamination of reagents or cultures. | Use phenol red-free medium for the assay. Ensure all reagents are sterile and freshly prepared. Include a "no cell" control with medium and the assay reagent to measure background.[7][8] |
| Inconsistent or non-reproducible results. | Uneven cell seeding. Incomplete dissolution of formazan crystals (in MTT assay). Variation in incubation times. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even distribution.[1] After adding the solubilization buffer, ensure complete dissolution by pipetting up and down or using a plate shaker.[7] Standardize all incubation times (cell seeding, drug treatment, and assay reagent incubation). |
| Low signal or low sensitivity. | Insufficient number of viable cells. Low metabolic activity of the cell line. Suboptimal concentration of the assay reagent or incubation time. | Optimize the initial cell seeding density.[1] Increase the incubation time with the assay reagent (typically 1-4 hours), but avoid excessively long incubations that can lead to artifacts.[1] |
Quantitative Data Summary
The following tables summarize quantitative data related to EMP resistance found in the literature. Note that specific values can vary depending on the cell line and experimental conditions.
Table 1: Estramustine IC50 and Resistance Fold Change
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| DU-145 (Prostate) | ~3-40 (inhibited growth) | Not specified, but ~3-fold resistance achieved | ~3 | [5][9] |
| PC-3 (Prostate) | Not specified | Not specified | Not specified | [6][10] |
| MCF-7 (Breast) | Not specified | Not specified | Not specified | [11] |
Table 2: Changes in Protein Expression in EMP-Resistant Cells
| Protein | Change in Resistant Cells | Fold Change | Cell Line | Reference |
| βIII-Tubulin | Increased | ~3 | DU-145 | [4] |
| βI + II-Tubulin | Increased | ~2 | DU-145 | [4] |
| α-Tubulin | Increased post-translational modification (acetylation, polyglutamylation) | Not quantified | DU-145 | [4] |
Table 3: Estramustine Binding Affinities
| Protein | Apparent Binding Constant (Kd) | Cell/Tissue Source | Reference |
| Tubulin | 19 µM | DU-145 (Parental) | [12] |
| Tubulin | 25 µM | E4 (EMP-Resistant DU-145) | [12] |
| MAP4 | 15 µM | DU-145 (Parental) | [12] |
Experimental Protocols
Protocol 1: Development of EMP-Resistant Cancer Cell Lines
This protocol describes a general method for generating EMP-resistant cell lines by continuous exposure to incrementally increasing drug concentrations.
Materials:
-
Parental cancer cell line (e.g., DU-145, PC-3)
-
Complete culture medium
-
This compound (EMP) stock solution
-
Cell culture flasks, plates, and other standard equipment
-
Reagents for cell viability assay (e.g., MTT, WST-1)
Procedure:
-
Determine Parental IC50:
-
Seed parental cells in 96-well plates.
-
Treat with a range of EMP concentrations for a specified time (e.g., 72 hours).
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture parental cells in a flask with complete medium containing EMP at a starting concentration of approximately IC20-IC30.
-
Maintain the culture, changing the medium with fresh drug every 2-3 days.
-
-
Monitor and Passage Cells:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells may die.
-
Once the cells reach 70-80% confluency, passage them into a new flask, maintaining the same EMP concentration.
-
-
Incremental Dose Escalation:
-
After the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the EMP concentration by a factor of 1.5 to 2.0.
-
Repeat steps 2 and 3. If a high level of cell death is observed after increasing the concentration, reduce it to the previous level and allow more time for adaptation.
-
-
Long-Term Selection:
-
Continue this process of incremental dose escalation over several months.
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the adapting cell population to track the development of resistance.
-
-
Establish and Characterize the Resistant Line:
-
Once a desired level of resistance is achieved (e.g., >3-fold increase in IC50), the cell line is considered resistant.
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance dose of EMP (e.g., the IC50 of the parental line).
-
Cryopreserve stocks of the resistant cells at various stages of development.
-
Protocol 2: Western Blot for Tubulin Isotypes
Materials:
-
Sensitive and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer, TBS-T buffer (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-β-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration of the lysates.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Apply the chemiluminescent substrate and image the blot using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify the relative expression of tubulin isotypes, normalizing to the loading control.
-
Protocol 3: Immunofluorescence for Microtubule Integrity
Materials:
-
Cells grown on glass coverslips
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with EMP at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells (e.g., with 4% PFA for 10 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C).
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
-
Mounting and Imaging:
-
Wash once with PBS.
-
Mount the coverslip onto a glass slide using mounting medium.
-
Image the cells using a fluorescence microscope. Observe changes in microtubule structure (e.g., depolymerization, bundling) in treated versus control cells.
-
Visualizations
Signaling Pathways in EMP Action and Resistance
Caption: Signaling pathways involved in EMP's action and acquired resistance.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating EMP-resistant cell lines via dose escalation.
Logical Flow for Investigating Resistance Mechanisms
Caption: Logical workflow for dissecting EMP resistance mechanisms.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to the antimitotic drug estramustine is distinct from the multidrug resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of estramustine resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to the antimitotic drug estramustine is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Co-targeting of Bcl-2 and mTOR pathway triggers synergistic apoptosis in BH3 mimetics resistant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Estramustine Phosphate resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Estramustine Phosphate (EMP) resistance through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (EMP)?
This compound acts as a mitotic inhibitor. Its active metabolites, estramustine and estromustine, bind to microtubule-associated proteins (MAPs) and tubulin. This interaction disrupts microtubule structure and function, leading to the depolymerization of microtubules and arresting cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][2][3][4]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to EMP is multifactorial and can involve:
-
Alterations in Tubulin Expression: Changes in the expression of tubulin isotypes, such as a threefold increase in βIII-tubulin, have been observed in EMP-resistant cells.[5][6] Additionally, post-translational modifications of α-tubulin, like polyglutamylation and acetylation, can reduce drug binding and stabilize microtubules against EMP's depolymerizing effects.[5][6]
-
Increased Drug Efflux: Some EMP-resistant cell lines exhibit an increased rate of drug efflux, although this mechanism is distinct from the classic multidrug resistance (MDR) phenotype and does not typically involve overexpression of P-glycoprotein.[7][8]
-
Androgen Receptor (AR) Modifications: While EMP's primary action is on microtubules, its metabolites can also act as androgen antagonists.[9][10] Alterations in AR signaling could potentially contribute to reduced efficacy.
Q3: What are the most common combination therapies used to overcome EMP resistance?
The most studied combination therapies for EMP-resistant prostate cancer include:
-
EMP and Docetaxel: This is a widely investigated combination. In vitro studies have shown synergistic antitumor effects.[5][11] Clinical trials have demonstrated that this combination can lead to higher PSA response rates compared to docetaxel alone.[6][12][13][14]
-
EMP and Vinblastine: Both are microtubule inhibitors with distinct binding sites, and their combination has shown at least additive, and in some cases synergistic, cytotoxic effects in vitro.[1][11][15] Clinical studies have reported significant PSA response rates in patients with hormone-refractory prostate cancer.[15]
Troubleshooting Guides
Problem 1: Difficulty in Generating an EMP-Resistant Cell Line.
Q: I have been treating my prostate cancer cell line (e.g., LNCaP, DU-145) with increasing concentrations of EMP, but I am not observing a significant increase in the IC50 value. What could be the issue?
Possible Causes and Solutions:
-
Insufficient Drug Exposure Time: Developing stable resistance is a gradual process. Ensure that the cells are exposed to each concentration of EMP for a sufficient duration, often several passages, to allow for the selection and proliferation of resistant clones.
-
Concentration Increments are Too High: A large jump in EMP concentration can lead to widespread cell death without allowing for the gradual development of resistance. A stepwise approach with small, incremental increases in concentration is recommended.
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing high levels of resistance to EMP. Consider using a different prostate cancer cell line or comparing the response of multiple cell lines.
-
Drug Stability: Ensure that the EMP solution is fresh and properly stored, as degradation of the compound can lead to reduced efficacy.
Problem 2: Lack of Synergy in Combination Therapy Experiments.
Q: My in vitro cell viability assay (e.g., MTT, CellTiter-Glo) does not show a synergistic effect between EMP and another chemotherapeutic agent (e.g., docetaxel). How can I troubleshoot this?
Possible Causes and Solutions:
-
Incorrect Drug Ratio: The synergistic effect of a drug combination is often dependent on the ratio of the two drugs. It is crucial to test a matrix of concentrations for both drugs to identify the optimal ratio for synergy. The Combination Index (CI) should be calculated at various effect levels (e.g., Fa 0.5, 0.75, 0.9) to thoroughly assess the interaction.[16][17]
-
Suboptimal Dosing Schedule: The timing of drug administration can influence the outcome. Consider sequential versus simultaneous administration of the drugs. For example, pre-treating with one agent might sensitize the cells to the second agent.
-
Assay-Specific Issues:
-
High Background Absorbance: This can be caused by high cell density or components in the culture medium. Optimize cell seeding density and consider using phenol red-free medium.[18][19]
-
Incorrect Incubation Times: Ensure that the incubation time after adding the viability reagent is optimal for the specific cell line and assay, as recommended by the manufacturer.[19][20]
-
-
Cellular Context: The observed synergy, or lack thereof, can be cell line-specific. The underlying molecular characteristics of the cells, such as the expression levels of different tubulin isotypes, can influence the response to microtubule-targeting agents.
Quantitative Data Summary
Table 1: Clinical Efficacy of EMP Combination Therapies in Hormone-Refractory/Castration-Resistant Prostate Cancer
| Combination Therapy | Number of Patients | PSA Response Rate (≥50% decline) | Median Overall Survival | Reference |
| EMP + Vinblastine | 36 | 61.1% | Not Reported | [15] |
| EMP + Vinblastine | 25 | 54% | Not Reported | [21] |
| EMP + Docetaxel | 34 | 63% | Not Reported | [21][22] |
| EMP + Docetaxel + Prednisolone | 70 | 60% | 14 months | [12] |
| EMP + Docetaxel | 6 | 83.3% | Not Reported | [23] |
Table 2: In Vitro IC50 Values for Chemotherapeutic Agents in Prostate Cancer Cell Lines
Note: Specific IC50 values for EMP in resistant vs. sensitive lines are not consistently reported in the literature and should be determined empirically for each generated resistant cell line. The following are representative values for parental lines.
| Cell Line | Drug | IC50 | Reference |
| LNCaP | Cisplatin | 31.52 µM | [24] |
| DU-145 | Estramustine | 3-40 x 10⁻⁶ M | [25] |
| PC-3 | Estramustine | Not specified, induces apoptosis | [26][27] |
| 1542T | Estramustine | 1.45 µM | [28] |
| 1542T | Vinblastine | 0.15 nM | [28] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Prostate Cancer Cell Line
This protocol provides a general framework for developing an EMP-resistant cell line using a stepwise, intermittent exposure method.[29][30]
-
Determine the Initial IC50:
-
Plate the parental prostate cancer cells (e.g., DU-145) in 96-well plates.
-
Treat the cells with a range of EMP concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value of the parental cell line.[20]
-
-
Initial Resistance Induction:
-
Culture the parental cells in a larger format (e.g., T-75 flask).
-
Treat the cells with the determined IC50 concentration of EMP.
-
When the cell population begins to recover and proliferate, subculture the cells and continue to treat with the same concentration of EMP.
-
-
Stepwise Increase in Concentration:
-
Once the cells are stably proliferating at the initial IC50 concentration, perform a new IC50 determination on this population.
-
Increase the EMP concentration to the newly determined IC50 value.
-
Repeat this cycle of treatment, recovery, and stepwise increases in EMP concentration over several months.
-
-
Confirmation of Resistance:
-
Periodically assess the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
The resistant cell line can be considered established when the resistance phenotype is stable in the absence of the drug for several passages.
-
Protocol 2: Western Blot for β-Tubulin Isotypes
This protocol is for assessing changes in the expression of β-tubulin isotypes, a potential mechanism of EMP resistance.[31][32]
-
Sample Preparation:
-
Lyse both parental and EMP-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., βIII-tubulin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or total β-actin, to normalize the protein levels.
-
Protocol 3: Annexin V Apoptosis Assay
This protocol is for quantifying apoptosis in response to EMP and combination therapies using flow cytometry.[2][33][34]
-
Cell Preparation:
-
Treat cells with EMP, the combination agent, or both for the desired time. Include untreated and single-agent controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive) can then be quantified.
-
Visualizations
References
- 1. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: a possible mechanistic basis for its antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. clinician.com [clinician.com]
- 6. Association of estramustine resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to the antimitotic drug estramustine is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docetaxel in combination with estramustine and prednisolone for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II studies of docetaxel (Taxotere) combined with estramustine in men with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docetaxel-based therapy with or without estramustine as first-line chemotherapy for castration-resistant prostate cancer: a meta-analysis of four randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Phase I trial of docetaxel with estramustine in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neoadjuvant docetaxel and estramustine chemotherapy in high-risk/locallyadvanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Combination therapy with estramustine and docetaxel for hormone refractory prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. europeanreview.org [europeanreview.org]
- 27. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. bosterbio.com [bosterbio.com]
- 34. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Off-Target Effects of Estramustine Phosphate
Welcome to the technical support center for researchers using Estramustine Phosphate (EMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound (EMP) is a prodrug that is metabolized into estramustine, estromustine, and estradiol.[1]
-
On-Target Effects (Cytotoxic): The primary on-target cytotoxic effects of estramustine and estromustine are the disruption of microtubule dynamics.[2] This occurs through binding to tubulin and/or Microtubule-Associated Proteins (MAPs), leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3]
-
Off-Target Effects (Hormonal): The main off-target effects are hormonal, mediated by the metabolite estradiol, which acts as an estrogen receptor (ER) agonist.[4] Additionally, estramustine and its metabolites can act as antagonists of the androgen receptor (AR).[5] These hormonal activities can lead to unintended biological responses in experiments.
Q2: How can I minimize the estrogenic off-target effects of this compound in my in vitro experiments?
A2: To isolate the cytotoxic, on-target effects of estramustine, it is crucial to block the off-target estrogenic signaling. This can be achieved by co-treatment with an estrogen receptor antagonist.
-
Recommended Approach: Use a selective estrogen receptor downregulator (SERD) like Fulvestrant (ICI 182,780) . Fulvestrant is a pure ER antagonist that leads to the degradation of the estrogen receptor.[6]
-
Alternative: A selective estrogen receptor modulator (SERM) such as Tamoxifen can also be used. However, be aware that tamoxifen can have partial agonist effects in some contexts.[6]
Experimental Considerations:
-
Always include appropriate controls: cells treated with EMP alone, the ER antagonist alone, and vehicle controls.
-
The optimal concentration of the ER antagonist should be determined empirically for your specific cell line and experimental conditions. A common starting point for in vitro studies is in the range of 100 nM to 1 µM for Fulvestrant.
Q3: What is the stability of this compound and its metabolites in cell culture?
A3: this compound is an off-white powder that is readily soluble in water.[7] However, its stability and the stability of its active metabolites in cell culture media can be a concern.
-
EMP Stability: EMP is dephosphorylated to estramustine upon absorption in vivo.[7] This dephosphorylation can also occur in aqueous solutions like cell culture media.
-
Metabolite Stability: The active metabolites, estramustine and estromustine, are more lipophilic. Their stability in culture media can be influenced by factors like pH, temperature, and the presence of serum proteins.
-
Recommendations:
-
Prepare fresh stock solutions of EMP in an appropriate solvent (e.g., water or DMSO) and dilute to the final concentration in your culture medium immediately before use.
-
For longer-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months.[8]
-
Minimize the exposure of EMP solutions to light.
-
For critical experiments, it is advisable to perform a stability test of EMP in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) using methods like LC-MS/MS to measure the concentration of the parent compound and its metabolites over time.[9]
-
Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity Results (MTT/XTT Assays)
| Problem | Possible Cause | Solution |
| Higher than expected cell viability or results >100% of control. | 1. Interference with MTT reduction: Estramustine or its metabolites might directly reduce the MTT tetrazolium salt, leading to a false positive signal.[10] 2. Hormonal effects: At low concentrations, the estrogenic effects of estradiol might promote the proliferation of certain cell types. | 1. Run a cell-free control: Incubate estramustine at the highest concentration used in your experiment with MTT reagent in cell-free media to check for direct reduction. If interference is observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay, which measures protein content. 2. Co-treat with an ER antagonist: As described in FAQ Q2, use an ER antagonist like Fulvestrant to block proliferative estrogenic effects. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete formazan solubilization: Formazan crystals are not fully dissolved before reading the absorbance. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before plating to avoid clumps. 2. Thoroughly mix after adding solubilization buffer: Pipette up and down or use a plate shaker to ensure complete dissolution of formazan crystals. |
Troubleshooting Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points. | 1. High concentration of Estramustine: The concentration used may be causing rapid cell death and necrosis rather than apoptosis. 2. Harsh cell handling: Excessive trypsinization or centrifugation can damage cell membranes. | 1. Perform a dose-response and time-course experiment: Determine the optimal concentration and time point to observe early apoptosis. 2. Handle cells gently: Use a cell scraper for adherent cells if they are sensitive to trypsin and centrifuge at a lower speed. |
| No significant increase in apoptosis despite seeing a decrease in cell viability in other assays. | 1. Timing of the assay: The peak of apoptosis may have been missed. 2. Cell type-specific resistance: The cells may be resistant to estramustine-induced apoptosis. | 1. Perform a time-course experiment: Analyze cells at multiple time points (e.g., 12, 24, 48, 72 hours) after treatment. 2. Confirm mechanism of cell death: Consider other cell death mechanisms like autophagy or necroptosis. |
| False-positive Annexin V staining. | 1. Loss of membrane integrity due to factors other than apoptosis. | 1. Include appropriate controls: Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates correctly on the flow cytometer. |
Troubleshooting Microtubule Polymerization Assays
| Problem | Possible Cause | Solution |
| No inhibition of tubulin polymerization observed. | 1. Inactive Estramustine: The compound may have degraded. 2. Insufficient concentration: The concentration of estramustine may be too low to see an effect. | 1. Use freshly prepared solutions: Prepare estramustine solutions immediately before the assay. 2. Increase the concentration: The reported Kd for estramustine binding to tubulin is in the micromolar range (10-20 µM).[2] Ensure your experimental concentrations are in this range or higher. |
| Precipitation of the compound in the assay buffer. | 1. Poor solubility: Estramustine has limited aqueous solubility. | 1. Check solubility in the assay buffer: Before adding to the tubulin, ensure that estramustine is fully dissolved in the buffer at the desired concentration. A small amount of DMSO can be used to aid solubility, but keep the final DMSO concentration low (<1-2%). |
| High background signal or light scattering. | 1. Compound precipitation: As mentioned above. 2. Non-specific aggregation of tubulin. | 1. Centrifuge the estramustine solution: Before adding to the assay, spin the estramustine solution at high speed to pellet any undissolved compound. 2. Include a control with estramustine but without tubulin: This will show if the compound itself is contributing to the turbidity. |
Quantitative Data Summary
Table 1: IC50 Values for Estramustine Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Prostate Cancer | |||
| LNCaP | Human Prostate Carcinoma (Androgen-sensitive) | ~10.97 (for PSA inhibition) | [5] |
| DU-145 | Human Prostate Carcinoma (Androgen-insensitive) | 3 - 40 | [11] |
| PC-3 | Human Prostate Carcinoma (Androgen-insensitive) | Growth suppression at ~2.5 µM (1 µg/mL) | [1] |
| Non-Prostate Cancer | |||
| HeLa | Human Cervical Carcinoma | ~6.3 (2.5 µg/mL) | [2][12] |
| Walker 256 | Rat Carcinoma | ID90 values similar to HeLa | [2][12] |
| U-251 MG, U-105 MG | Human Malignant Glioma | Dose-dependent inhibition | [13] |
Table 2: Binding Affinities and EC50 Values for On-Target and Off-Target Interactions
| Target | Metabolite/Compound | Binding Affinity (Kd) / EC50 (µM) | Effect | Reference |
| On-Target | ||||
| Tubulin | Estramustine | ~10 - 20 µM | Microtubule depolymerization | [2] |
| MAPs | Estramustine | ~15 µM (MAP4) | Microtubule depolymerization | [14] |
| Off-Target | ||||
| Androgen Receptor (AR) | Estramustine | 3.13 | Antagonist | [5] |
| Estromustine | 2.61 | Antagonist | [5] | |
| Estrone | 0.80 | Antagonist | [5] | |
| β-Estradiol | 0.52 | Antagonist | [5] | |
| Estrogen Receptor (ER) | Estradiol | High Affinity (Agonist) | Agonist | [4] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound (EMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of EMP. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol provides a general procedure for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with EMP at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a cell scraper or mild trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On- and off-target mechanisms of this compound.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Cytotoxicity of estramustine, a steroid-nitrogen mustard derivative, through non-DNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone-independent, non-alkylating mechanism of cytotoxicity for estramustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces prostate cancer cell line PC3 apoptosis by down-regulating miR-31 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen antagonistic effect of this compound (EMP) metabolites on wild-type and mutated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulators of estrogen receptor inhibit proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic properties of estramustine unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of estramustine and its constituents on human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of an estramustine photoaffinity analogue with cytoskeletal proteins in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Estramustine Phosphate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estramustine Phosphate (EMP). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a unique chemotherapeutic agent that exhibits a dual mechanism of action. It is a conjugate of estradiol and a nitrogen mustard derivative.[1] After administration, it is dephosphorylated to its active form, estramustine.[2] The primary cytotoxic effect of estramustine is attributed to its ability to disrupt microtubule function by binding to tubulin and microtubule-associated proteins (MAPs), leading to mitotic arrest and apoptosis.[1][2][3] Additionally, through its steroidal component, it can exert hormonal effects by suppressing testosterone levels.[4]
Q2: How should this compound be prepared and stored for in vitro experiments?
For in vitro assays, this compound sodium salt can be dissolved in sterile, distilled water or a suitable buffer. However, it's important to note that EMP is insoluble in DMSO.[5] Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year) to minimize freeze-thaw cycles.[5] The stability of EMP in solution can be affected by factors such as pH, temperature, and light exposure, so it is crucial to maintain consistent preparation and storage conditions.[6]
Q3: What are the main metabolites of this compound?
Once administered, this compound is rapidly dephosphorylated to its primary active metabolite, estramustine. Estramustine is then further metabolized to estromustine, another active metabolite, as well as estradiol and estrone.[2] These metabolites contribute to both the cytotoxic and hormonal effects of the drug.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, MTS) with this compound. What could be the cause?
A: Inconsistent results in cell viability assays when using this compound can stem from several factors:
-
Drug Stability and Preparation:
-
Improper Storage: this compound solutions can degrade over time. Ensure that stock solutions are stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[5]
-
Inconsistent Dilutions: Prepare fresh dilutions from the stock solution for each experiment to ensure accurate and consistent final concentrations.
-
Interaction with Media Components: Some components in cell culture media could potentially interact with the drug. Prepare drug dilutions in a consistent vehicle and ensure it is thoroughly mixed with the media in the wells.
-
-
Cell Culture Conditions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell suspension and accurate cell counting before seeding.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered drug sensitivity.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response, leading to unreliable results. Regularly test your cell lines for contamination.
-
-
Assay Protocol Execution:
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and the viability assay itself.
-
Reagent Addition: Ensure accurate and consistent addition of all reagents, including the drug and the viability assay solution (e.g., MTT, MTS), to all wells.
-
Incomplete Solubilization (MTT Assay): For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.[7]
-
Logical Troubleshooting Workflow for Inconsistent Cell Viability
Caption: Troubleshooting workflow for inconsistent cell viability.
Issue 2: Lower than Expected Cytotoxicity or Apparent Drug Resistance
Q: Our experiments are showing a lower cytotoxic effect of this compound than reported in the literature, or our cell line appears to have become resistant. What are the potential reasons?
A: Reduced efficacy or apparent resistance to this compound can be due to several factors:
-
Drug Inactivity:
-
Degraded Drug: As mentioned previously, improper storage and handling can lead to the degradation of this compound.
-
Incorrect Active Form: Remember that this compound itself is a prodrug and needs to be dephosphorylated to the active estramustine.[8] In vitro, this conversion may be a factor to consider depending on the experimental setup.
-
-
Cell Line-Specific Factors:
-
Expression of Drug Targets: The levels of β-tubulin and microtubule-associated proteins can vary between cell lines, influencing their sensitivity to the drug.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, can lead to multidrug resistance, although some studies suggest estramustine resistance is distinct from the classic multidrug resistance phenotype.[9]
-
Androgen Receptor (AR) Status: The hormonal component of this compound's action means that the AR status of your cells could influence their response.[10]
-
-
Development of Resistance:
Quantitative Data Summary
| Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| LNCaP | PSA mRNA inhibition | 10.97 ± 1.68 | [10] |
| HeLa (transfected with wild-type AR) | Androgen Receptor Binding (Estramustine) | 3.129 ± 0.312 | [10] |
| HeLa (transfected with wild-type AR) | Androgen Receptor Binding (Estromustine) | 2.612 ± 0.584 | [10] |
| HeLa (transfected with wild-type AR) | Androgen Receptor Binding (β-estradiol) | 0.523 ± 0.028 | [10] |
| DU 145 | Cell Growth Inhibition | 3-40 (effective concentration range) | [11] |
| 1542T | Cell Viability | TD50: 1.45 | [12] |
| LNCaP | Cell Viability | TD50: >10 | [12] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)[14]
-
Antibody against the label (if using indirect detection)
-
Fluorescent microscope
Procedure:
-
Culture and treat cells with this compound as required for your experiment.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[15]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes.[15]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.[15]
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect method, incubate with a fluorophore-conjugated antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescent microscope. Apoptotic cells will show fluorescence in the nucleus due to the labeled DNA breaks.
Signaling Pathway
This compound's Dual Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oncology [pharmacology2000.com]
- 3. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on free androgens. A comparative study of the effect of orchiectomy and this compound on free androgens in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to the antimitotic drug estramustine is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen antagonistic effect of this compound (EMP) metabolites on wild-type and mutated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. physiology.elte.hu [physiology.elte.hu]
- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Technical Support Center: Enhancing the Therapeutic Index of Estramustine Phosphate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Estramustine Phosphate (EMP). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity of this compound in our in vitro assays. What are the potential causes?
A1: Several factors can influence the apparent in vitro efficacy of EMP. Consider the following:
-
Metabolic Activation: this compound is a prodrug that is dephosphorylated to its active metabolites, estramustine and estromustine, in vivo.[1][2] Standard cell culture conditions may lack the necessary phosphatases to efficiently activate EMP. Consider using the active metabolite, estramustine, directly in your experiments for more consistent results.
-
Drug-Medium Interactions: The absorption of estramustine can be inhibited by calcium.[3] Ensure your cell culture medium and supplements are not high in calcium, as this can reduce the effective concentration of the drug.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to EMP. This can be due to differences in the expression of microtubule-associated proteins, tubulin isotypes, or the presence of resistance mechanisms.[4] It is advisable to test a panel of cell lines to identify the most suitable model for your research question.
-
Drug Stability: Ensure proper storage of your EMP stock solutions as recommended by the manufacturer to prevent degradation.
Q2: Our research involves combination therapies with this compound. How can we determine if the observed effect is synergistic, additive, or antagonistic?
A2: To quantitatively assess the interaction between EMP and another therapeutic agent, you should employ methods such as the Loewe additivity model or the Bliss independence model.[5] A typical workflow involves:
-
Dose-Response Curves: Generate dose-response curves for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of the biological response).
-
Combination Matrix: Treat cells with a matrix of concentrations of both drugs.
-
Synergy Analysis: Use specialized software or the formulas described in the Loewe or Bliss models to calculate a combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Q3: We are planning to use this compound in combination with a taxane like docetaxel. What is the rationale behind this combination?
A3: The combination of EMP and docetaxel has shown significant clinical benefit.[6][7][8][9] The rationale is based on their distinct but complementary mechanisms of action on microtubules. While both are microtubule inhibitors, they bind to different sites.[10][11] This dual targeting can lead to a more profound disruption of microtubule dynamics and mitotic arrest, resulting in enhanced cancer cell death.[12]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to estramustine is a complex process and is distinct from the classic multidrug resistance (MDR) phenotype.[10][13] Known mechanisms include:
-
Alterations in Tubulin Isotypes: Changes in the expression pattern of α- and β-tubulin isotypes can reduce the binding affinity of estramustine to microtubules.[4]
-
Post-translational Modifications of Tubulin: Increased polyglutamylation and acetylation of α-tubulin have been observed in estramustine-resistant cells, which may decrease drug binding.[4]
-
Changes in Microtubule-Associated Proteins (MAPs): Modifications in the expression and phosphorylation of MAPs can also contribute to resistance.[10]
Troubleshooting Guides
Problem: High variability in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a carefully prepared and stored stock solution. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all wells and experiments, as confluency can affect drug sensitivity. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or medium instead. |
| Assay Incubation Time | Ensure that the incubation time for your cytotoxicity assay (e.g., MTT, XTT) is optimized and consistent. |
Problem: Difficulty in achieving a synergistic effect in combination studies.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose Ratios | The ratio of the two drugs is crucial for achieving synergy. Perform a checkerboard analysis with a wide range of concentrations for both drugs to identify the optimal synergistic ratio. |
| Incorrect Dosing Schedule | The timing of drug administration can impact the outcome. Experiment with sequential versus simultaneous administration of the drugs. |
| Inappropriate Cell Line | The synergistic effect may be cell-line specific. Test the combination in multiple cell lines with different genetic backgrounds. |
Quantitative Data from Combination Therapy Studies
| Combination Therapy | Cancer Type | Key Efficacy Metrics | Reference |
| Estramustine + Docetaxel | Hormone-Refractory Prostate Cancer | PSA response rate: 83.3% in one study. In another, 63% of patients had a >50% decline in PSA. | [7][9] |
| Estramustine + Doxorubicin | Androgen-Independent Prostate Cancer | 58% of patients showed a >50% decline in PSA. Partial response in 45% of patients with measurable lesions. | [14] |
| Estramustine + Ifosfamide + Cisplatin | Hormone-Refractory Prostate Cancer | 50% of patients had a >50% reduction in PSA. 29% of patients with measurable lesions had a >50% reduction. | [13] |
| Estramustine + Vinblastine | Hormone-Refractory Prostate Cancer | PSA decrease of >50% in 61.1% of patients. | [11] |
| Estramustine + Prednimustine | Advanced Prostatic Carcinoma | Objective response in 24% of patients. | [15] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or its combination with another drug for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining drug synergy.
Caption: Potential apoptosis signaling pathways of EMP.
References
- 1. Emcyt (Estramustine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Metabolism of this compound (Estracyt) in patients with prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytotoxic properties of estramustine unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Predicting Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of this compound in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Combination therapy with estramustine and docetaxel for hormone refractory prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinician.com [clinician.com]
- 9. Phase I trial of docetaxel with estramustine in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncology [pharmacology2000.com]
- 11. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic stabilization of microtubule dynamics by estramustine is associated with tubulin acetylation, spindle abnormalities, and mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination chemotherapy with this compound, ifosfamide and cisplatin for hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound combined with weekly doxorubicin in patients with androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by this compound mediated by phosphorylation of bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cardiovascular Side Effects of Estramustine Phosphate in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Estramustine Phosphate in preclinical models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound in the clinic?
A1: Clinical studies have identified several cardiovascular side effects associated with this compound treatment. The most frequently reported events include thromboembolic events (such as deep vein thrombosis and pulmonary embolism), fluid retention (edema), hypertension, and, less commonly, myocardial infarction.[1][2] The incidence of cardiovascular toxicity has been reported to be higher with this compound compared to some other hormonal therapies.[1]
Q2: Are there established preclinical models specifically for this compound-induced cardiovascular toxicity?
A2: To date, there is a limited number of published preclinical studies that have specifically investigated the cardiovascular side effects of this compound. Much of the understanding of its cardiovascular risk profile comes from clinical data. Therefore, researchers need to adapt existing preclinical models of cardiotoxicity to study the specific adverse events associated with this compound.
Q3: What are the proposed mechanisms behind this compound's cardiovascular side effects?
A3: The exact mechanisms are not fully elucidated in preclinical models. However, it is understood that this compound is a conjugate of estradiol and a nitrogen mustard.[3] Its cardiovascular side effects are thought to be related to its estrogenic properties, which can influence coagulation pathways and fluid balance.[4][5][6] The estrogenic component can bind to estrogen receptors, which are known to have various effects on the cardiovascular system.[4][5][6][7]
Troubleshooting Guides
Issue 1: Difficulty in Inducing and Measuring Thromboembolic Events
Q: We are treating mice with this compound but are not observing a clear thromboembolic phenotype. How can we reliably induce and measure thrombosis in a preclinical model?
A: Spontaneous thrombosis is rare in rodents, so an injury or stasis model is typically required to induce a thrombotic event.[8][9] Consider the following troubleshooting steps:
-
Model Selection:
-
Inferior Vena Cava (IVC) Ligation/Stenosis: This is a widely used surgical model to induce deep vein thrombosis.[9][10] It involves partial or complete ligation of the IVC to create blood stasis, a key factor in thrombus formation.
-
Ferric Chloride (FeCl₃)-Induced Injury: This chemical injury model involves applying FeCl₃ to the surface of a vein (e.g., the femoral or carotid vein), which induces endothelial damage and subsequent thrombus formation.[9] This model is useful for studying the acute phase of thrombosis.
-
-
Endpoint Measurement:
-
Visual Inspection and Weight: After sacrificing the animal, the thrombus can be visually inspected, dissected, and weighed. This is a simple but terminal endpoint.
-
High-Frequency Ultrasound: This non-invasive imaging technique allows for the visualization and measurement of thrombus size in real-time and over the course of the study in the same animal.[11][12]
-
Histology: Histological analysis of the vessel and thrombus can provide valuable information on the composition and organization of the clot.
-
Experimental Protocol: Ferric Chloride-Induced Venous Thrombosis Model
| Step | Procedure |
| 1. Animal Preparation | Anesthetize the mouse (e.g., with isoflurane). Place the animal in a supine position on a heating pad to maintain body temperature. |
| 2. Surgical Exposure | Make a small incision to expose the femoral vein. Carefully dissect the vein from the surrounding tissue. |
| 3. Baseline Measurement | If using imaging, acquire a baseline image of the vessel before inducing injury. |
| 4. Injury Induction | Apply a small piece of filter paper saturated with 5-10% FeCl₃ solution directly onto the exposed vein for 3-5 minutes. |
| 5. Thrombus Formation | Remove the filter paper and rinse the area with saline. Monitor for thrombus formation. |
| 6. Data Acquisition | Measure thrombus size at predetermined time points using high-frequency ultrasound or sacrifice the animal for thrombus excision and weighing at the end of the experiment. |
Issue 2: Inconsistent Blood Pressure Readings
Q: We are observing high variability in blood pressure measurements in our rats treated with this compound. How can we improve the accuracy and reproducibility of our data?
A: Blood pressure in rodents is sensitive to stress and handling. The following can help improve consistency:
-
Acclimatization: Acclimatize the animals to the measurement procedure and the restraint device for several days before starting the actual measurements.[13]
-
Method Selection:
-
Tail-Cuff Plethysmography: This is a common non-invasive method. Ensure the correct cuff size is used and that the animal is adequately warmed to detect the tail pulse.[13][14] Perform measurements at the same time each day to minimize diurnal variations.
-
Radiotelemetry: This is considered the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.[15][16] It requires surgical implantation of a telemetry device.
-
-
Controlled Environment: Maintain a quiet and controlled environment during measurements to minimize stress-induced blood pressure fluctuations.
Data Presentation: Comparison of Blood Pressure Measurement Techniques
| Technique | Advantages | Disadvantages |
| Tail-Cuff | Non-invasive, high-throughput.[13][14] | Requires restraint and heating, which can cause stress and variability.[13] |
| Radiotelemetry | Continuous, long-term monitoring in conscious, unrestrained animals; highly accurate.[15][16] | Invasive surgery required, higher cost. |
Issue 3: Detecting Subtle Changes in Cardiac Function
Q: We suspect this compound might have subtle effects on cardiac function, but our initial assessments are inconclusive. What are the most sensitive methods to detect these changes in mice?
A: To detect subtle changes in cardiac function, more sensitive and comprehensive assessment methods are necessary:
-
Echocardiography: This non-invasive imaging technique is widely used to assess cardiac structure and function.[17][18] Go beyond basic measurements like ejection fraction (EF) and fractional shortening (FS).
-
Speckle-Tracking Echocardiography (STE): This advanced technique provides a more sensitive measure of myocardial deformation (strain) and can detect early signs of cardiac dysfunction before changes in EF are apparent.[18]
-
-
Pressure-Volume (PV) Loop Analysis: This is the gold standard for assessing cardiac hemodynamics.[18][19] It provides load-independent measures of systolic and diastolic function, offering a more detailed picture of cardiac performance.
Experimental Protocol: Echocardiographic Assessment of Left Ventricular Function
| Step | Procedure |
| 1. Animal Preparation | Anesthetize the mouse lightly (e.g., with isoflurane) to maintain a physiological heart rate. Remove chest hair to ensure good probe contact. |
| 2. Imaging | Use a high-frequency ultrasound system with a linear array transducer. Acquire images in both parasternal long-axis (PLAX) and short-axis (PSAX) views. |
| 3. M-Mode Measurement | From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate EF and FS. |
| 4. Doppler Imaging | Use pulsed-wave Doppler to assess diastolic function by measuring mitral inflow patterns (E/A ratio). |
| 5. Strain Analysis | If available, use speckle-tracking software to analyze myocardial strain from B-mode cine loops. |
Issue 4: Quantifying Fluid Retention/Edema
Q: Our this compound-treated animals appear to have edema. How can we quantify this fluid retention?
A: Edema can be quantified using several methods:
-
Body Weight Measurement: Regularly monitor body weight. A sudden increase can be indicative of fluid retention.
-
Paw Plethysmometry: This instrument measures changes in paw volume, providing a quantitative measure of localized edema.[20]
-
Tissue Water Content: After euthanasia, organs of interest (e.g., lung, liver, kidney) can be dissected, weighed (wet weight), and then dried in an oven until a constant weight is achieved (dry weight). The difference between wet and dry weight represents the tissue water content.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Estrogen-Mediated Cardiovascular Effects
Caption: Potential signaling cascade for estrogen-mediated cardiovascular effects.
Experimental Workflow for Assessing Cardiovascular Side Effects
Caption: General workflow for preclinical cardiovascular safety assessment.
Troubleshooting Logic for Thromboembolism Studies
Caption: Decision tree for troubleshooting thrombosis experiments.
References
- 1. Cardiovascular side effects of diethylstilbestrol, cyproterone acetate, medroxyprogesterone acetate and this compound used for the treatment of advanced prostatic cancer: results from European Organization for Research on Treatment of Cancer trials 30761 and 30762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular complications to treatment of prostate cancer with this compound (Estracyt) or conventional estrogen. A follow-up of 212 randomized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Estrogen Signaling and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen signaling and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulatory Actions of Estrogen Receptor Signaling in the Cardiovascular System [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. In vivo monitoring of venous thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 17. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Plethysmometer - Paw Volume & Oedema in mice and rats [ugobasile.com]
Validation & Comparative
A Comparative Analysis of Estramustine Phosphate and Docetaxel in Preclinical Prostate Cancer Xenograft Models
In the landscape of prostate cancer therapeutics, both Estramustine Phosphate and docetaxel have emerged as critical agents, particularly in the management of advanced and hormone-refractory disease. While clinical trials have extensively evaluated their roles, this guide focuses on the preclinical evidence from prostate cancer xenograft models, providing a comparative overview for researchers, scientists, and drug development professionals. This analysis is based on a synthesis of data from individual studies, as direct head-to-head preclinical comparisons are limited.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and docetaxel exert their primary anti-cancer effects by targeting microtubules, essential components of the cellular cytoskeleton involved in cell division. However, their specific mechanisms of interaction differ, leading to distinct downstream cellular consequences.
This compound is a unique compound that combines a nitrogen mustard derivative with an estradiol-17β-phosphate steroid backbone.[1] This structure allows for selective uptake into prostate cancer cells.[2] Its primary mechanism involves binding to microtubule-associated proteins (MAPs) and tubulin, leading to the disruption and depolymerization of microtubules.[3] This disruption results in an antimitotic effect, arresting cells in the G2/M phase of the cell cycle.[4] Additionally, as a prodrug of estradiol, it can exert hormonal effects by reducing testosterone levels.[2][5]
Docetaxel , a member of the taxane family, also targets microtubules but through a different mechanism. It stabilizes microtubules by inhibiting their depolymerization.[4][6][7] This stabilization leads to the formation of nonfunctional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4][6][7] Docetaxel has also been shown to induce bcl-2 phosphorylation, further promoting apoptotic cell death.[6][7] More recent studies suggest that docetaxel can also remodel the tumor microenvironment by activating the cGAS/STING pathway, leading to increased T-cell infiltration.[8]
Comparative Efficacy in Prostate Cancer Xenografts
Direct comparative efficacy data from a single, controlled preclinical study is scarce. However, by examining results from separate xenograft studies, we can infer the relative potency and activity of these agents. One study did compare docetaxel with and without this compound against mitoxantrone in both androgen-dependent (PAC120) and androgen-independent (HID) human prostate cancer xenografts.
Data Presentation: Quantitative Efficacy in Xenograft Models
| Drug/Combination | Xenograft Model | Key Efficacy Finding | Citation |
| Docetaxel | PAC120 (androgen-dependent) | Inhibited tumor growth and increased survival. | [9] |
| HID (androgen-independent) | Inhibited tumor growth and increased survival. | [9] | |
| DU-145 | 10 mg/kg dose suppressed body weight gain. Doses of 5 mg/kg and 10 mg/kg showed inhibitory activity. | [10][11] | |
| DU-145 | Concurrent chemoradiotherapy with low-dose docetaxel resulted in 68.6% tumor regression. Docetaxel alone resulted in 32.6% tumor regression. | [12] | |
| LnCaP | Significant growth delays and reductions in serum PSA were observed at all doses >10 mg/kg. | [13] | |
| This compound | PAC120 (androgen-dependent) | Inhibited tumor growth. | [9] |
| HID (androgen-independent) | Did not inhibit tumor growth. | [9] | |
| Docetaxel + this compound | HID (androgen-independent) | Potentiated the effect of docetaxel in 1 of 2 HID variants. | [9] |
Note: The data presented is from different studies with varying experimental designs and may not be directly comparable.
Experimental Protocols
The methodologies employed in these preclinical studies are crucial for interpreting the results. Below are generalized experimental protocols for assessing drug efficacy in prostate cancer xenograft models.
Generalized Xenograft Study Protocol
-
Cell Line Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3, LNCaP) are cultured in appropriate media and conditions.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in 0.1-0.2 mL of media or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight changes, survival analysis, and biomarker analysis (e.g., PSA levels).
-
Immunohistochemistry and Molecular Analysis: At the end of the study, tumors are often excised for histological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like TUNEL), and molecular analysis (e.g., Western blotting, RT-PCR).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the molecular mechanisms and experimental design, the following diagrams are provided.
References
- 1. The use of this compound in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound sodium. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of Estracyt? [synapse.patsnap.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel remodels prostate cancer immune microenvironment and enhances checkpoint inhibitor-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of docetaxel with or without this compound versus mitoxantrone in androgen dependent and independent human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 12. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Response of Prostate Carcinoma Xenografts to Docetaxel Chemotherapy Monitored With Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Efficacy of Estramustine Phosphate in Combination with Etoposide: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the efficacy and safety of estramustine phosphate combined with etoposide for the treatment of hormone-refractory prostate cancer (HRPC). It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative therapies and supporting experimental data.
Mechanism of Action: A Dual Approach to Targeting Cancer Cells
The combination of this compound and etoposide leverages two distinct and complementary mechanisms of action to induce cancer cell death.
This compound: Disrupting the Cellular Skeleton
This compound acts as a microtubule inhibitor. Following administration, it is dephosphorylated to its active form, estramustine. Estramustine binds to tubulin, the fundamental protein component of microtubules, and microtubule-associated proteins (MAPs). This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Specifically, estramustine has been shown to bind to both α- and β-tubulin subunits, with a distinct binding site from other microtubule inhibitors like colchicine and vinblastine.[2][3]
References
Synergistic Antitumor Effects of Estramustine Phosphate and Vinblastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of estramustine phosphate and vinblastine has demonstrated notable efficacy in the treatment of hormone-refractory prostate cancer. This guide provides a comprehensive comparison of the synergistic effects of this drug combination, supported by clinical and preclinical experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Mechanism of Synergistic Action
This compound, a conjugate of estradiol and a nitrogen mustard, and vinblastine, a vinca alkaloid, both function as microtubule inhibitors but through distinct mechanisms. Vinblastine binds to tubulin, leading to the depolymerization of microtubules. Estramustine also disrupts microtubule structure, and importantly, has been shown to potentiate the cytotoxic effects of vinblastine, particularly in cancer cells that express P-glycoprotein (P-gp). P-glycoprotein is a transmembrane efflux pump that actively removes various chemotherapeutic agents from within cancer cells, thereby conferring multidrug resistance. Evidence suggests that estramustine can inhibit the function of P-gp, leading to increased intracellular accumulation and retention of vinblastine in resistant cancer cells. This enhanced intracellular concentration of vinblastine amplifies its microtubule-disrupting activity, resulting in a synergistic cytotoxic effect.
Preclinical Evidence of Synergy
In vitro studies have provided evidence for the synergistic interaction between estramustine and vinblastine in prostate cancer cell lines. A key study by Batra et al. (1996) demonstrated a considerable synergistic effect on cytotoxicity when combining the two agents in the P-gp-expressing Dunning rat prostate AT-1 tumor cells.[1] In contrast, this synergistic effect was not observed in the DU-145 human prostate cancer cell line, which has lower P-gp expression.[1] This suggests that the synergy is at least in part mediated by the inhibition of P-gp by estramustine.
While the study by Batra et al. qualitatively describes a "considerable synergistic effect," specific quantitative data such as Combination Index (CI) values from Chou-Talalay analysis were not provided in the available literature. Further quantitative analysis is needed to precisely determine the degree of synergy across different cell lines and concentration ratios.
Clinical Efficacy in Hormone-Refractory Prostate Cancer
The combination of this compound and vinblastine has been evaluated in several clinical trials for the treatment of patients with hormone-refractory prostate cancer (HRPC). These studies have consistently shown that the combination therapy offers superior outcomes compared to vinblastine monotherapy.
Table 1: Comparison of Clinical Trial Outcomes for this compound and Vinblastine Combination Therapy versus Vinblastine Monotherapy in Hormone-Refractory Prostate Cancer
| Outcome Measure | Combination Therapy (Estramustine + Vinblastine) | Vinblastine Monotherapy | Reference |
| Median Survival | 11.9 months | 9.2 months | [2] |
| Time to Progression | 3.7 months | 2.2 months | [2] |
| ≥ 50% PSA Decline | 25.2% | 3.2% | [2] |
| Partial Response Rate | 30.5% | - | [3] |
| Major Pain Response | 42.9% | - | [3] |
Note: Data is compiled from separate clinical trials and direct comparison should be made with caution.
As shown in Table 1, the combination therapy resulted in a notable improvement in median survival and a significant delay in time to disease progression compared to vinblastine alone.[2] Furthermore, a significantly higher percentage of patients receiving the combination therapy achieved a ≥ 50% decline in prostate-specific antigen (PSA) levels, a key biomarker for prostate cancer progression.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of estramustine and vinblastine, individually and in combination, on prostate cancer cell lines.
1. Cell Seeding:
-
Plate prostate cancer cells (e.g., DU-145, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare stock solutions of this compound and vinblastine in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of each drug and the drug combination at various concentration ratios.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the drugs at the desired concentrations. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
To determine synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Intracellular Vinblastine Accumulation Assay
This protocol provides a general framework for measuring the effect of estramustine on the intracellular concentration of vinblastine.
1. Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with estramustine at a non-toxic concentration for a specified period (e.g., 1-2 hours).
-
Add vinblastine to the culture medium at a defined concentration and incubate for various time points.
2. Cell Lysis and Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
3. Quantification of Vinblastine:
-
The concentration of vinblastine in the cell lysates can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.[4][5]
-
Prepare a standard curve with known concentrations of vinblastine to accurately determine the amount of drug in the samples.
4. Data Analysis:
-
Compare the intracellular vinblastine concentrations in cells treated with vinblastine alone versus those pre-treated with estramustine. An increase in intracellular vinblastine in the presence of estramustine would support the hypothesis of P-gp inhibition.
Signaling Pathways and Logical Relationships
The synergistic cytotoxicity of estramustine and vinblastine is believed to be mediated through the convergence of their effects on microtubule dynamics, leading to prolonged mitotic arrest and subsequent activation of apoptotic signaling pathways.
Caption: Proposed signaling pathway for the synergistic action of Estramustine and Vinblastine.
Caption: General experimental workflow for in vitro analysis of Estramustine and Vinblastine synergy.
Conclusion
The combination of this compound and vinblastine represents a significant therapeutic strategy for hormone-refractory prostate cancer. The synergistic interaction, likely driven by the inhibition of P-glycoprotein by estramustine and the dual targeting of microtubule stability, leads to enhanced clinical efficacy compared to vinblastine monotherapy. The provided experimental protocols and conceptual signaling pathways offer a framework for further research into the precise molecular mechanisms underlying this synergy and for the development of novel combination therapies.
References
- 1. Potentiation by estramustine of the cytotoxic effect of vinblastine and doxorubicin in prostatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinblastine versus vinblastine plus oral this compound for patients with hormone-refractory prostate cancer: A Hoosier Oncology Group and Fox Chase Network phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Estramustine Phosphate and methotrexate in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two established anti-cancer agents, Estramustine Phosphate and Methotrexate. While both drugs exhibit cytotoxic effects against cancer cells, they operate through distinct mechanisms of action. This document summarizes available quantitative data from in vitro studies, details common experimental protocols for their evaluation, and visualizes their respective signaling pathways.
Quantitative Performance Data
Direct head-to-head in vitro studies comparing this compound and Methotrexate across the same cancer cell lines under identical experimental conditions are limited in the public domain. The following tables summarize reported IC50 and TD50 values from separate in vitro studies. It is crucial to note that these values are not directly comparable due to variations in experimental methodologies, including cell lines, exposure times, and assay types.
Table 1: In Vitro Activity of this compound in Human Prostate Cancer Cell Lines
| Cell Line | TD50 (µM) |
| 1542-NPTX | 2.80 |
| BPH-1 | 4.30 |
| 1542-CP(3)TX | 2.10 |
| 1532-CP(2)TX | 1.45 |
| 1535-CP(1)TX | 1.80 |
| LNCaP | 3.90 |
TD50 (Toxic Dose 50%) is the concentration of a substance that is toxic to 50% of the cells, conceptually similar to IC50.
Table 2: In Vitro Activity of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time |
| BT-474 | Breast | 3.62 mg/mL | 48 hours[1] |
| T47D | Breast | 0.285 mg/mL | 72 hours[1] |
| MCF-7 | Breast | 155.7 µg/ml | Not Specified |
| MCF-7 | Breast | 1.76 ± 0.39 μM | 48 hours |
| HeLa | Cervical | 3.20 ± 0.48 µM | 96 hours[2] |
| A-549 | Lung | 0.10 mM | 48 hours |
| HTC-116 | Colorectal | 0.15 mM | 48 hours |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the efficacy of cytotoxic agents like this compound and Methotrexate.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Methotrexate and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Methotrexate for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drugs as described above, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[5][6]
-
Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[5][6]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action and Signaling Pathways
This compound
This compound is a unique compound that combines a nitrogen mustard with an estradiol molecule. Its primary mechanism of action is the disruption of microtubule structure and function.[7][8] After dephosphorylation to its active metabolite, estromustine, it binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization of microtubules. This disruption of the cellular cytoskeleton induces mitotic arrest and ultimately leads to apoptosis.[7][8]
Caption: this compound's mechanism of action.
Methotrexate
Methotrexate is a folate antagonist. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[9] DHFR is crucial for the synthesis of tetrahydrofolate, a key cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Methotrexate depletes the intracellular pool of tetrahydrofolate, leading to an inhibition of DNA synthesis, cell cycle arrest in the S-phase, and ultimately, apoptosis.[9] Additionally, Methotrexate can inhibit other folate-dependent enzymes and has been shown to have anti-inflammatory effects through adenosine signaling pathways.[9][10][11][12][13]
Caption: Methotrexate's mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of two cytotoxic drugs.
Caption: General experimental workflow.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. bosterbio.com [bosterbio.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Oncology [pharmacology2000.com]
- 8. drugs.com [drugs.com]
- 9. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.library.albany.edu [search.library.albany.edu]
- 12. portlandpress.com [portlandpress.com]
- 13. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Estramustine Phosphate and Cisplatin in Hormone-Refractory Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of hormone-refractory cancers, particularly prostate cancer, presents a significant clinical challenge. Once tumors become resistant to hormonal therapies, cytotoxic chemotherapy remains a primary treatment modality. This guide provides a comparative overview of two chemotherapeutic agents, estramustine phosphate and cisplatin, which have been utilized in the context of hormone-refractory cancer models. We will delve into their mechanisms of action, present available experimental data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays.
Mechanism of Action
This compound: A Microtubule Disruptor
This compound is a unique cytotoxic agent that combines an estradiol molecule with a nitrogen mustard derivative. Its primary mechanism of action in hormone-refractory prostate cancer is not attributed to its alkylating properties but rather to its ability to interfere with microtubule function.[1] The active metabolite, estramustine, binds to microtubule-associated proteins (MAPs) and tubulin, leading to the disruption of the microtubule network. This interference with microtubule dynamics results in mitotic arrest and subsequent apoptosis of cancer cells.[2] Studies have shown that estramustine can induce mitotic arrest in hormone-refractory prostate cancer cell lines such as DU-145 and PC-3.[2]
Cisplatin: A DNA Damaging Agent
Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily through the induction of DNA damage. It forms intra- and inter-strand crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. In hormone-refractory prostate cancer cells, cisplatin has been shown to induce apoptosis, although some cell lines exhibit significant resistance.[3][4]
Signaling Pathways
To visualize the distinct mechanisms of action of this compound and cisplatin, the following diagrams illustrate their primary signaling pathways leading to cell death in cancer cells.
Caption: this compound's Mechanism of Action.
Caption: Cisplatin's Mechanism of Action.
Quantitative Data Presentation
Direct head-to-head preclinical studies comparing the single-agent efficacy of this compound and cisplatin in hormone-refractory prostate cancer models are limited. The following tables summarize available data from various sources. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| DU-145 | Cisplatin | >200 | 48h | [3][4] |
| PC-3 | Cisplatin | 50.6 (in combination with Pdcd5) | 48h | [3][4] |
| DU-145 | Estramustine | More sensitive than PC-3 (specific IC50 not provided) | Not Specified | [2] |
| PC-3 | Estramustine | Less sensitive than DU-145 (specific IC50 not provided) | Not Specified | [2] |
Table 2: Clinical Response in Hormone-Refractory Prostate Cancer
| Treatment | Objective Response Rate (%) | Median Response Duration (weeks) | Reference |
| This compound | 34 | 23 | [5] |
| Cisplatin | 36 | 16 | [5] |
| This compound + Cisplatin | 33 (disease stabilization) | Not Reported |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key in vitro and in vivo assays used to evaluate the efficacy of chemotherapeutic agents in hormone-refractory cancer models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound and cisplatin on hormone-refractory prostate cancer cell lines (e.g., DU-145, PC-3).
1. Cell Culture:
-
Culture DU-145 or PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Allow the cells to adhere for 24 hours.
3. Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in the culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration.
Caption: MTT Assay Experimental Workflow.
In Vivo Xenograft Model
This protocol provides a general framework for establishing and evaluating the efficacy of this compound and cisplatin in a hormone-refractory prostate cancer xenograft model.
1. Cell Preparation:
-
Harvest DU-145 or PC-3 cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10⁶ cells into the flank of male athymic nude mice.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Drug Treatment:
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (administered orally or via injection)
-
Cisplatin (administered intraperitoneally)
-
-
Administer the treatments according to a predetermined schedule and dosage.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
6. Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze survival data if the study is designed to assess survival endpoints.
Caption: Xenograft Model Experimental Workflow.
Conclusion
Both this compound and cisplatin have demonstrated activity against hormone-refractory cancer models, albeit through distinct mechanisms of action. This compound's unique anti-microtubule activity makes it a valuable option, particularly in prostate cancer. Cisplatin, a cornerstone of chemotherapy, induces DNA damage and is effective against a broader range of tumors, though resistance can be a challenge. The available data suggests comparable, though modest, single-agent clinical efficacy in hormone-refractory prostate cancer. The lack of direct, comprehensive preclinical comparative studies highlights an area for future research that could better inform the clinical positioning of these two agents. The provided experimental protocols offer a foundation for conducting such comparative studies to further elucidate their relative efficacy and mechanisms of resistance.
References
- 1. This compound sodium. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth and cell survival following treatment with estramustine nor-nitrogen mustard, estradiol and testosterone of a human prostatic cancer cell line (DU 145) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In preclinical study, researchers target treatment-resistant prostate cancer with oral chemotherapy that works 2 ways - ecancer [ecancer.org]
- 5. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Estramustine Phosphate in Enzalutamide-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, presents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). While several alternative therapies are established, the potential role of older cytotoxic agents like estramustine phosphate in this specific patient population is not well-defined. This guide provides a comprehensive comparison of this compound with current therapeutic options for enzalutamide-resistant prostate cancer, based on available preclinical and clinical data.
Notably, there is a lack of direct experimental studies investigating the efficacy of this compound specifically in enzalutamide-resistant prostate cancer cell lines or patient cohorts. Therefore, this guide synthesizes information on the distinct mechanisms of action of these drugs and the established mechanisms of enzalutamide resistance to provide a theoretical framework for the potential utility of this compound.
Comparative Analysis of Therapeutic Agents
While direct comparative data for this compound in enzalutamide-resistant prostate cancer is unavailable, a comparison with established alternatives can be made based on their mechanisms of action and clinical data in broader castration-resistant prostate cancer (CRPC) populations.
| Therapeutic Agent | Mechanism of Action | Known Efficacy in Enzalutamide-Resistant Setting |
| This compound | Dual mechanism: 1) Binds to microtubule-associated proteins, leading to microtubule disassembly and mitotic arrest. 2) Weak estrogenic effects leading to suppression of testosterone levels. | No direct studies. Clinical efficacy has been demonstrated in heavily pretreated CRPC patients, which may include those who have failed enzalutamide. |
| Abiraterone Acetate | Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors. | Often used as a subsequent therapy after enzalutamide, with some clinical benefit, though cross-resistance is common. |
| Docetaxel | A taxane that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. | A standard of care for mCRPC, including patients who have progressed on enzalutamide. |
| Cabazitaxel | A next-generation taxane that also stabilizes microtubules and has shown efficacy in patients who have progressed after docetaxel. | An effective treatment option for patients with mCRPC who have been previously treated with docetaxel, including those who have also received enzalutamide. |
| Radium-223 | A radiopharmaceutical that mimics calcium and is selectively taken up in areas of high bone turnover, such as bone metastases, where it emits alpha particles to induce localized cell death. | Indicated for patients with mCRPC with symptomatic bone metastases and no known visceral metastatic disease. |
| Darolutamide | A structurally distinct AR antagonist with a high binding affinity. | Has shown efficacy in both non-metastatic and metastatic CRPC. Its unique structure may lead to a different resistance profile compared to enzalutamide. |
Experimental Data in Castration-Resistant Prostate Cancer (CRPC)
The following tables summarize clinical data for this compound in the broader context of CRPC, as direct data in enzalutamide-resistant populations is not available.
Table 2.1: Efficacy of this compound Monotherapy in CRPC
| Study | Number of Patients | Dosage | PSA Response Rate (≥50% decline) | Median Overall Survival | Key Findings |
| Hirano et al.[1] | 29 (evaluable) | 560 mg/day | 24% | Not reported | Patients who responded to EMP had a significantly better cancer-specific survival. |
| Unspecified Clinical Trials (Review)[2] | Multiple | Varied | 19-69% (Objective Response) | Not specified | Response rates are comparable to conventional antineoplastic agents in hormone-refractory disease. |
Table 2.2: Efficacy of this compound in Combination Therapy for CRPC
| Study | Combination | Number of Patients | PSA Response Rate (≥50% decline) | Median Overall Survival | Key Findings |
| Ravery et al. (Review of studies with Docetaxel)[3] | Estramustine + Docetaxel | Multiple | Increased compared to non-estramustine regimens | Increased compared to non-estramustine regimens | Combination therapy can improve PSA response, quality of life, and survival. |
| Petrioli et al.[4] | Low-dose Estramustine + Aspirin | 31 (heavily pretreated) | 29.0% | 7.6 months | A safe and active option for heavily pretreated patients. |
Detailed Experimental Protocols
As no specific protocols for testing this compound in enzalutamide-resistant cells exist in the literature, the following are generalized protocols that can be adapted for such investigations.
In Vitro Cell Viability Assay
-
Cell Culture: Culture enzalutamide-resistant prostate cancer cell lines (e.g., LNCaP-EnzR, VCaP-EnzR) and their parental sensitive counterparts in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin). Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a vehicle control. Treat the cells with varying concentrations of the drug for 24, 48, and 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the relative sensitivity to this compound.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject enzalutamide-resistant and sensitive prostate cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage) and a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the mechanism of action of enzalutamide and a key resistance pathway, as well as the proposed mechanism of action of this compound.
Caption: Enzalutamide mechanism, resistance via AR-V7, and Estramustine's distinct action.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the efficacy of this compound in enzalutamide-resistant prostate cancer.
Caption: Workflow for evaluating Estramustine in enzalutamide-resistant prostate cancer.
Conclusion and Future Directions
Future preclinical studies are warranted to directly investigate the in vitro and in vivo efficacy of this compound in well-characterized enzalutamide-resistant prostate cancer models. Such studies should include direct comparisons with standard-of-care treatments for this patient population. The insights gained from this research could pave the way for clinical trials to evaluate the role of this compound, either as a monotherapy or in combination, for patients with enzalutamide-resistant mCRPC.
References
- 1. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in secondary hormone-resistant carcinoma of the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound with multiple cytotoxic agents in treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Estramustine Phosphate and Abiraterone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Estramustine Phosphate and Abiraterone Acetate, focusing on their mechanisms of action, resistance pathways, and the potential for cross-resistance in the context of prostate cancer therapy. While direct experimental evidence for cross-resistance is limited, this document synthesizes existing data to inform future research and drug development strategies.
Introduction
This compound and Abiraterone Acetate are both utilized in the treatment of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC). However, they employ distinct primary mechanisms of action. This compound acts as a microtubule inhibitor, while Abiraterone Acetate is an androgen biosynthesis inhibitor. Understanding the potential for cross-resistance between these agents is crucial for optimizing sequential and combination therapies.
Mechanisms of Action and Resistance
This compound
Mechanism of Action: this compound is a unique cytotoxic agent that combines an estradiol molecule with a nitrogen mustard moiety. Its primary anticancer effect is attributed to its ability to bind to microtubule-associated proteins and tubulin, leading to the disruption of microtubule structure and function. This results in mitotic arrest and apoptosis in proliferating cancer cells.
Emerging Evidence for Androgen Receptor Interaction: Interestingly, metabolites of Estramustine, such as estromustine, have been shown to act as androgen receptor (AR) antagonists. This suggests a dual mechanism of action, targeting both microtubule dynamics and AR signaling, which could have implications for its use in prostate cancer.
Mechanisms of Resistance: Resistance to Estramustine is not fully elucidated but appears to be distinct from classical multidrug resistance. Observed mechanisms include:
-
Altered Drug Uptake and Efflux: Reduced intracellular accumulation of the drug.
-
Modified Microtubule Dynamics: Changes in tubulin isotypes or post-translational modifications that reduce drug binding and increase microtubule stability.
Abiraterone Acetate
Mechanism of Action: Abiraterone Acetate is a potent and irreversible inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Abiraterone significantly reduces the production of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and the tumor microenvironment. This deprivation of androgens inhibits the growth of androgen-dependent prostate cancer cells.
Mechanisms of Resistance: Resistance to Abiraterone is a significant clinical challenge and can arise through several mechanisms that reactivate the AR signaling pathway:
-
Androgen Receptor (AR) Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of residual androgens.
-
AR Mutations: Mutations in the ligand-binding domain of the AR can allow activation by other steroids or even antagonists.
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain can drive androgen-independent tumor growth.
-
Upregulation of Steroidogenesis: Increased expression of enzymes involved in androgen synthesis can lead to a partial restoration of intratumoral androgen levels.
-
Activation of Bypass Signaling Pathways: Other signaling pathways, such as the PI3K/AKT pathway, can be activated to promote cell survival and proliferation independently of AR signaling.
Potential for Cross-Resistance: A Theoretical Framework
Direct experimental data on cross-resistance between this compound and Abiraterone Acetate is currently lacking in the scientific literature. However, a theoretical basis for potential cross-resistance can be proposed based on their partially overlapping mechanisms of action.
The finding that Estramustine metabolites can function as AR antagonists suggests that prolonged treatment with Estramustine could potentially select for cancer cells with altered AR signaling. These alterations, such as AR amplification or the expression of AR splice variants, are known mechanisms of resistance to Abiraterone. Therefore, it is plausible that a tumor that has developed resistance to Estramustine through an AR-related mechanism might exhibit a reduced response to subsequent treatment with Abiraterone.
Conversely, resistance to Abiraterone is primarily driven by the reactivation of the AR pathway. While this may not directly confer resistance to the microtubule-inhibiting effects of Estramustine, the complex interplay between AR signaling and microtubule dynamics could lead to unforeseen interactions.
Clinical observations of cross-resistance between Abiraterone and another AR-targeted agent, enzalutamide, highlight the propensity for tumors to develop broad resistance to therapies targeting the AR pathway. This underscores the need for dedicated preclinical and clinical studies to investigate the potential for cross-resistance between Estramustine and Abiraterone.
Experimental Data
As previously stated, direct comparative experimental data on cross-resistance is not available. The following tables summarize key findings from studies on the individual resistance mechanisms of each drug.
This compound Resistance Data
| Parameter | Wild-Type DU145 Cells | Estramustine-Resistant DU145 Cells | Reference |
| Drug Uptake | Higher intracellular concentration | Lower intracellular concentration | F. Y. F. Lee et al., 1994 |
| Mitotic Index at 20 µM | Increased | No significant change | F. Y. F. Lee et al., 1994 |
| Spindle Formation at 20 µM | Disrupted | Functional, smaller spindles | F. Y. F. Lee et al., 1994 |
Abiraterone Acetate Resistance Mechanisms (Illustrative Examples)
| Resistance Mechanism | Experimental Observation | Consequence | Reference |
| AR Amplification | Increased AR gene copy number in resistant cell lines. | Heightened sensitivity to low androgen levels. | M. E. Taplin et al., 2003 |
| AR Splice Variants (e.g., AR-V7) | Detection of AR-V7 in circulating tumor cells. | Ligand-independent AR activation and tumor growth. | E. S. Antonarakis et al., 2014 |
| CYP17A1 Upregulation | Increased CYP17A1 expression in resistant tumors. | Partial restoration of intratumoral androgen synthesis. | J. C. Mostaghel et al., 2011 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of drugs on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound and Abiraterone Acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Abiraterone Acetate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blotting for Androgen Receptor (AR)
This protocol is used to detect the expression levels of the AR protein in prostate cancer cells.
Materials:
-
Prostate cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to quantify AR expression levels, normalizing to a loading control like beta-actin or GAPDH.
Visualizations
Caption: Mechanisms of Action of Estramustine and Abiraterone.
Caption: Experimental Workflow for Investigating Drug Effects.
Conclusion and Future Directions
While this compound and Abiraterone Acetate have distinct primary targets, the emerging role of Estramustine's metabolites as AR antagonists provides a plausible biological basis for potential cross-resistance. The lack of direct experimental evidence in this area represents a critical knowledge gap.
Future research should focus on:
-
In vitro studies: Developing Estramustine-resistant prostate cancer cell lines and assessing their sensitivity to Abiraterone, and vice versa.
-
Molecular analysis: Investigating the changes in AR expression, mutations, and splice variants in cell lines with acquired resistance to either drug.
-
Clinical studies: Retrospectively analyzing clinical data from patients who have received both Estramustine and Abiraterone to identify any patterns of cross-resistance.
-
Combination therapies: Exploring the potential for synergistic effects when using both drugs in combination, potentially at lower doses to mitigate toxicity.
A deeper understanding of the interplay between the mechanisms of action and resistance of these two important agents will be instrumental in developing more effective and personalized treatment strategies for patients with advanced prostate cancer.
Comparative Analysis of Anti-Mitotic Activity: Estramustine Phosphate vs. Novel Tubulin Inhibitors
A Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparison of the anti-mitotic agent Estramustine Phosphate (EMP) and emerging novel tubulin inhibitors. Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle, making them a key target for anticancer therapies.[1][2] Disrupting microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[3][4] This document outlines the mechanisms, comparative efficacy, and experimental validation protocols for these compound classes, offering valuable insights for researchers developing next-generation cancer therapeutics.
Mechanism of Action: A Tale of Different Binding Sites
While both Estramustine and novel tubulin inhibitors target the same fundamental cellular machinery, their molecular interactions and downstream effects show significant differences.
This compound (EMP): A Multi-faceted Approach
This compound is a unique dual-action chemotherapeutic agent, combining an estradiol molecule with a nitrogen mustard.[5] It functions as a prodrug, being dephosphorylated in the body to its active metabolite, estramustine.[6] Its anti-mitotic activity is not due to DNA alkylation but rather its interaction with the microtubule network.[1]
Key mechanistic features of estramustine include:
-
Tubulin Binding: Estramustine binds directly to β-tubulin, leading to the depolymerization of microtubules.[1]
-
Distinct Binding Site: Crucially, its binding site is distinct from those of major tubulin inhibitor classes like colchicine and vinca alkaloids.[5][6] Some evidence suggests a potential partial overlap with the paclitaxel binding site.[5]
-
Interaction with MAPs: Early research suggested EMP's activity was mediated by binding to Microtubule-Associated Proteins (MAPs), though more recent studies indicate the primary interaction is directly with tubulin.[1][6]
-
Microtubule Dynamics Suppression: At concentrations below those required to cause significant depolymerization, estramustine strongly stabilizes microtubule dynamics, reducing the rates of both growth and shortening.[6] This suppression of dynamics is a key contributor to its anti-mitotic effect.
Novel Tubulin Inhibitors: Precision Targeting
The landscape of novel tubulin inhibitors is vast, with many compounds designed for increased potency, specificity, and the ability to overcome resistance mechanisms.[7][8] They are often categorized by their binding site on the tubulin dimer.
-
Colchicine Binding Site Inhibitors: This is a major class of novel inhibitors. Compounds like various chalcone derivatives and VERU-111 bind to the colchicine site on β-tubulin, preventing polymerization and leading to microtubule destabilization.[7] Many are developed to overcome resistance conferred by P-glycoprotein efflux pumps, a common issue with taxanes and vinca alkaloids.
-
Vinca Alkaloid Binding Site Inhibitors: These agents interfere with the assembly of tubulin into microtubules.
-
Taxane Site Stabilizers: Like paclitaxel, these agents bind to β-tubulin to stabilize microtubules, preventing the dynamic instability required for mitosis.
A significant advantage of many novel inhibitors is their high potency, often demonstrating activity at nanomolar concentrations, and their efficacy in cell lines that have developed resistance to traditional microtubes-targeting agents.[8]
Quantitative Data Comparison
The following tables summarize the efficacy of Estramustine and selected novel tubulin inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and assay methods.
Table 1: Comparative In Vitro Cytotoxicity of Tubulin Inhibitors
| Compound Class | Specific Agent | Cancer Cell Line | IC50 Value | Citation |
| Estramustine | Estramustine | DU145 (Prostate) | 16 µM | [9] |
| Chalcone Derivative | Compound 23a | HepG2 (Liver) | 0.15 µM | [7] |
| Compound 23a | HCT116 (Colon) | 0.34 µM | [7] | |
| Compound 41a | K562 (Leukemia) | < 2 µM | [7] | |
| Podophyllotoxin Hybrid | Compound 18b | HeLa (Cervical) | 0.07 µM | [8] |
Table 2: Comparative Inhibition of Tubulin Polymerization
| Compound Class | Specific Agent | Assay Type | IC50 / Effective Concentration | Citation |
| Estramustine | Estramustine | In vitro polymerization | 18% inhibition at 20 µM | [9] |
| Estramustine | Binding Affinity (Kd) | ~23 µM | [9] | |
| Chalcone Derivative | Compound 23a | In vitro polymerization | 7.1 µM | [7] |
| Compound 25a | In vitro polymerization | 2.1 µM | [8] | |
| Podophyllotoxin Hybrid | Compound 18b | In vitro polymerization | 48.5% inhibition (vs. control) | [8] |
Experimental Protocols
Validating the anti-mitotic activity of a compound requires a multi-step experimental approach, progressing from general cytotoxicity to specific mechanistic assays.
Cell Viability Assay (MTT/CCK-8)
This initial screening assay determines the concentration-dependent cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Estramustine, novel inhibitors) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP solution (1 mM final concentration is required to promote polymerization).
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include a positive control (e.g., paclitaxel for stabilizers, colchicine for destabilizers) and a negative (vehicle) control.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from 4°C to 37°C initiates polymerization.
-
Monitor Polymerization: Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30-60 seconds for 60-90 minutes). An increase in absorbance indicates microtubule formation. Alternatively, a fluorescent reporter can be used that incorporates into growing microtubules, allowing for measurement via fluorescence.
-
Data Analysis: Plot the absorbance or fluorescence intensity over time. Calculate the rate of polymerization and the maximum polymer mass. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances polymerization.
Immunofluorescence Microscopy of Microtubule Network
This cell-based imaging assay visualizes the effect of compounds on the cellular microtubule structure and mitotic spindle formation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the test compounds at concentrations around their IC50 values for a relevant duration (e.g., 18-24 hours) to induce mitotic arrest.
-
Fixation: Gently wash the cells with PBS. Fix the cells with a solution of 3-4% paraformaldehyde in PBS for 10-15 minutes at room temperature. This cross-links proteins and preserves the cellular structure.
-
Permeabilization: Wash the cells with PBS. Add a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 5-10 minutes. This allows antibodies to access intracellular structures.
-
Blocking: Wash the cells and add a blocking buffer (e.g., 1-3% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific to α- or β-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells extensively. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light. A DNA stain like DAPI can be included to visualize the nucleus and chromosomes.
-
Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the cells using a fluorescence or confocal microscope. In untreated interphase cells, a fine, filamentous microtubule network should be visible. In treated cells, look for evidence of microtubule depolymerization (loss of filaments), stabilization (bundling of microtubules), or mitotic arrest (condensed chromosomes, abnormal mitotic spindles).
Visualizing Pathways and Workflows
Signaling and Mechanistic Pathways
Caption: this compound anti-mitotic signaling pathway.
Caption: General mechanisms of tubulin-targeting agents.
Experimental Workflow
Caption: Workflow for validating anti-mitotic drug activity.
Conclusion and Future Directions
This compound remains a relevant anti-mitotic agent, particularly in prostate cancer, with a unique mechanism that involves binding to a distinct site on tubulin and suppressing microtubule dynamics.[6][10] However, the development of novel tubulin inhibitors presents exciting opportunities to enhance potency and overcome clinical challenges like drug resistance.
Novel agents, particularly those targeting the colchicine binding site, often exhibit superior cytotoxicity with IC50 values in the nanomolar range and can bypass common resistance mechanisms like P-glycoprotein efflux.[11] Furthermore, resistance to Estramustine has been linked to the overexpression of specific tubulin isotypes (e.g., βIII-tubulin), a mechanism that some novel inhibitors may be able to circumvent.[5][12]
For researchers, the validation pipeline presented here—from broad cytotoxicity screening to specific tubulin polymerization and cellular imaging assays—provides a robust framework for characterizing and comparing these compounds. The future of anti-mitotic drug development will likely focus on creating highly specific inhibitors, developing dual-target agents to preemptively tackle resistance, and designing compounds that are effective against a wider range of tubulin isotypes expressed in diverse tumor types.
References
- 1. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products as new antimitotic compounds for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of microtubule dynamics by estramustine by binding to a novel site in tubulin: A possible mechanistic basis for its antitumor action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase II study of estramustine and vinblastine, two microtubule inhibitors, in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to the antimitotic drug estramustine is distinct from the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of estramustine resistance in human prostatic carcinoma cells with modified patterns of tubulin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Estramustine Phosphate
Estramustine Phosphate is an antineoplastic agent used in the treatment of metastatic and/or progressive prostate cancer.[1] Due to its cytotoxic nature and potential health hazards, including suspected carcinogenicity and reproductive toxicity, stringent safety protocols are imperative during its handling, administration, and disposal to protect researchers, scientists, and drug development professionals.[2][3] This guide provides essential, step-by-step procedures for the safe management of this compound in a laboratory setting.
Hazard Identification
This compound is classified as a hazardous substance with the following potential health risks:
-
Carcinogenicity: Suspected of causing cancer (Category 2).[2][3]
-
Reproductive Toxicity: May damage fertility or the unborn child (Category 1B).[2][3]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE) Requirements
A comprehensive ensemble of personal protective equipment must be worn at all times when handling this compound to prevent dermal, ocular, and inhalation exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves.[4] The outer glove should extend over the cuff of the gown.[5] | Provides a primary barrier against skin contact. Double-gloving offers enhanced protection, and powder-free gloves prevent aerosolization of the drug. |
| Gown | Disposable, impervious gown with long sleeves and knit cuffs.[6] | Protects the body from contamination through splashes or spills. The impervious material prevents the penetration of the hazardous drug. |
| Eye & Face Protection | Safety goggles and a full-face shield.[5][6] | Shields the eyes and face from potential splashes or aerosolized particles. Standard eyeglasses are not sufficient. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Required when there is a risk of generating dust or aerosols, such as when handling the powder form, opening capsules, or during spill cleanup.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound should occur within a designated controlled area, such as a Class II Biological Safety Cabinet (BSC) or a ventilated containment enclosure.
1. Preparation and Compounding:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Work within a certified BSC or a similar containment primary engineering control to minimize aerosol generation.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
When handling capsules, take care not to open or crush them to prevent the generation of airborne powder.[7]
2. During Handling:
-
Avoid all direct contact with the substance.
-
Use dedicated equipment for handling this compound.
-
If any contamination of gloves occurs, they should be changed immediately.[5]
3. Post-Handling and Decontamination:
-
Following the completion of work, wipe down all surfaces in the handling area with an appropriate deactivating and cleaning agent.
-
Carefully doff PPE in a manner that avoids self-contamination, removing gloves last.
-
Dispose of all contaminated materials, including PPE, in designated hazardous waste containers.[3]
-
Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan
The disposal of this compound and all associated contaminated materials must be managed as hazardous waste in accordance with all federal, state, and local regulations.[9]
-
Waste Segregation: All items that have come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.
-
Containment: Waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers.[8]
-
Disposal: Engage a licensed professional waste disposal company for the final disposal of the hazardous material.[9] Do not allow the substance to enter drains, sewers, or waterways.[2][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Estramustine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pogo.ca [pogo.ca]
- 5. pppmag.com [pppmag.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. chemos.de [chemos.de]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
